3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Description
BenchChem offers high-quality 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNJHWXZLCVUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Synthetic Utility of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline represents a high-value scaffold. It bridges the gap between standard aniline reactivity and the metabolic robustness required for clinical candidates. This guide dissects the molecule's utility, focusing on the trifluoroethoxy moiety —a bioisostere for alkoxy groups that mitigates metabolic dealkylation—and the ortho-bromo handle , which enables regioselective cross-coupling.
This whitepaper provides a rigorous technical analysis of its synthesis, structural characterization, and handling, designed for researchers requiring actionable, self-validating protocols.
Chemical Profile & Electronic Properties[1]
Understanding the electronic environment of this molecule is prerequisite to successful derivatization.
Structural Logic
The molecule consists of an aniline core modified at the para-position with a trifluoroethoxy group and at the meta-position with a bromine atom.
-
Fluorine Effect: The
group is significantly more electron-withdrawing than a standard methoxy group due to the inductive effect of the three fluorine atoms. This lowers the of the aniline nitrogen compared to -anisidine, making it less prone to oxidation but slightly less nucleophilic. -
Metabolic Stability: The
bonds block the typical P450-mediated O-dealkylation sites, extending the half-life of drugs incorporating this motif. -
Steric Bulk: The trifluoroethyl group adds significant lipophilicity (
increase) and steric bulk, which can be leveraged to fill hydrophobic pockets in kinase targets.
Physicochemical Data Summary
| Property | Value / Characteristic | Note |
| Molecular Formula | ||
| Molecular Weight | 270.05 g/mol | |
| Appearance | Off-white to beige solid | Low-melting solid (approx. 45-55°C) |
| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | Lower than aniline (4.[1][2][3][4][5][6][7][8][9]6) due to |
| LogP | ~2.8 | Enhanced lipophilicity vs. ethoxy analog. |
Synthetic Routes & Process Chemistry
The synthesis of this scaffold requires a strategy that avoids the oxidation of the amino group while installing the ether linkage. The most robust route utilizes Nucleophilic Aromatic Substitution (
Validated Synthetic Pathway
Precursors: 3-Bromo-4-fluoronitrobenzene, 2,2,2-Trifluoroethanol (TFE).
Step 1:
Etherification
The fluorine atom in 3-bromo-4-fluoronitrobenzene is highly activated for displacement by the nitro group (para) and the bromine atom (ortho).
-
Reagents: 2,2,2-Trifluoroethanol (1.2 eq),
(2.0 eq) or (1.1 eq). -
Solvent: DMF or NMP (Polar aprotic is essential).
-
Temperature: 60°C – 80°C.
-
Mechanism: The alkoxide attacks the C-4 position. The intermediate Meisenheimer complex collapses to eject fluoride.
-
Critical Control Point: Monitor for the displacement of the Bromine atom (a potential side reaction, though Fluorine is a better leaving group in
).
Step 2: Nitro Reduction
Conversion of the nitro group to the aniline must preserve the Ar-Br bond (avoiding hydrodebromination).
-
Method A (Preferred - Chemoselective): Iron powder (
) in at reflux. This method is mild and will not cleave the C-Br bond. -
Method B (Catalytic Hydrogenation):
+ (sulfided). Warning: Standard often causes debromination.
Process Flow Diagram (DOT)
Caption: Figure 1. Chemoselective synthetic pathway prioritizing retention of the bromine handle.
Analytical Characterization Strategy
Trustworthiness in chemical biology relies on absolute structural verification. The following data patterns confirm the identity of the molecule.
NMR Spectroscopy Interpretation
The presence of the trifluoroethoxy group creates a distinct signature.
| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 6.90 - 7.00 | Doublet ( | 1H | Ar-H (Pos 2) | Meta-coupling to H6; deshielded by Br. | |
| 6.75 - 6.85 | Doublet of Doublets | 1H | Ar-H (Pos 6) | Ortho-coupling to H5, meta to H2. | |
| 6.60 - 6.70 | Doublet ( | 1H | Ar-H (Pos 5) | Ortho to ether oxygen; shielded by resonance. | |
| 4.35 - 4.45 | Quartet ( | 2H | Diagnostic Peak. Quartet due to coupling with 3 Fluorines. | ||
| 3.50 - 5.00 | Broad Singlet | 2H | Exchangeable; shift varies with solvent/concentration. | ||
| -74.0 to -75.0 | Triplet | 3F | Coupled to the adjacent methylene protons. |
HPLC Method Development
For purity assessment (Target >98%), standard reverse-phase conditions apply.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps aniline protonated/soluble).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
Retention Logic: The trifluoroethoxy group significantly increases retention time compared to simple anisidines. Expect elution later in the gradient.
Reactivity & Applications
Why synthesize this specific scaffold? It serves as a "Lego block" for high-affinity ligands.
The Bromine Handle (Cross-Coupling)
The position 3 bromine is sterically crowded by the adjacent trifluoroethoxy group (position 4) but remains highly reactive for Palladium-catalyzed couplings.
-
Suzuki-Miyaura: Couples with aryl boronic acids to form biaryls.
-
Tip: Use active catalysts like
or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome steric hindrance from the ortho-alkoxy group.
-
-
Buchwald-Hartwig: Amination at position 3.[10]
-
Tip: Requires strong bases (
), which are compatible with the trifluoroethyl ether (unlike standard esters which might hydrolyze).
-
Application Workflow Diagram
Caption: Figure 2. Divergent synthesis capabilities of the scaffold in drug discovery.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (typical of halogenated anilines).
-
Irritation: Causes skin and serious eye irritation.[11][12][13][14][15]
-
Sensitization: Potential skin sensitizer.
Storage:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Protect from light (anilines oxidize to dark purple/brown "tars" over time).
-
Re-test purity if stored >6 months.
References
-
BenchChem Technical Support. (2025).[16] Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate. Retrieved from
-
Lioschenko, A. et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. ACS Medicinal Chemistry Letters. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736418, 3-Bromo-4-(trifluoromethoxy)aniline (Analogous Structure). Retrieved from
-
Sigma-Aldrich. (2025).[12][13] Safety Data Sheet: Halogenated Anilines. Retrieved from
Sources
- 1. 1690633-46-5|4-Bromo-3-(2,2,2-trifluoroethoxy)aniline|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 6. PubChemLite - 2-(2,2,2-trifluoroethoxy)aniline (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. materiellabo.com [materiellabo.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Precision-Engineering Bioactivity: Fluorinated Aniline Derivatives in Pharmaceutical Synthesis
Executive Summary
In modern medicinal chemistry, fluorinated aniline derivatives are not merely structural scaffolds; they are functional tools used to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The strategic introduction of fluorine—the most electronegative element—into the aniline core profoundly alters basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly perturbing steric volume (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
This guide provides a technical deep-dive into the utility, synthesis, and handling of these critical building blocks, designed for researchers aiming to optimize lead compounds.
Physicochemical Profiling: The "Fluorine Effect"[4][5]
The incorporation of fluorine into an aniline ring creates a predictable shift in molecular properties.[2] Understanding these shifts is crucial for rational drug design.
Electronic Modulation and pKa
The electron-withdrawing nature of fluorine (inductive effect,
-
Reducing Lysosomotropism: Lowering pKa reduces accumulation in acidic organelles (lysosomes), a common cause of phospholipidosis.
-
Improving Solubility: Adjusted pKa can optimize ionization at physiological pH (7.4).
Metabolic Blocking
Para-fluorination is a classic strategy to block Cytochrome P450-mediated oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the position inert to metabolic attack.
Quantitative Impact Table
| Derivative | pKa (Conjugate Acid) | LogP (Octanol/Water) | Electronic Effect ( | Primary Application |
| Aniline (Unsubstituted) | 4.60 | 0.90 | 0.00 | Reference Standard |
| 4-Fluoroaniline | 4.65 | 1.15 | 0.06 | Metabolic Blocking (Para) |
| 3-Fluoroaniline | 3.50 | 1.15 | 0.34 | Electronic Tuning (Meta) |
| 2-Fluoroaniline | 3.20 | 1.11 | N/A (Ortho effect) | Conformational Locking |
| 2,4-Difluoroaniline | ~2.50 | 1.35 | Cumulative | Dual-site Blocking |
| 3-(Trifluoromethyl)aniline | 3.50 | 2.10 | 0.43 | Lipophilicity Booster |
Data aggregated from standard physicochemical databases and internal validation assays.
Strategic Synthesis & Functionalization
Synthesizing complex drugs using fluorinated anilines requires robust methodologies. We categorize these into De Novo Synthesis (creating the ring) and Functional Coupling (attaching the ring).
Visualizing the Synthetic Logic
Figure 1: Decision matrix for synthesizing fluorinated aniline scaffolds. Route selection depends on the electronic richness of the substrate.
Experimental Protocol: High-Fidelity Buchwald-Hartwig Coupling
Objective: Coupling of 4-Fluoroaniline with an Aryl Bromide. Rationale: Fluorinated anilines are weaker nucleophiles than standard anilines due to the electron-withdrawing fluorine. Standard conditions often fail; this protocol uses a specialized catalytic system to ensure high turnover.
Reagents & Materials
-
Nucleophile: 4-Fluoroaniline (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (3 mol%) – Selected for wide bite angle, stabilizing the reductive elimination step.
-
Base: Cs₂CO₃ (2.0 equiv) – Mild base to prevent sensitive functional group degradation.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Methodology
-
System Preparation (Self-Validating Step):
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Validation: Ensure the system holds a vacuum (<5 mmHg) for 5 minutes before backfilling with Argon. Moisture kills the catalyst.
-
-
Catalyst Pre-complexation:
-
Add Pd(OAc)₂ and Xantphos to the flask.
-
Add 20% of the total solvent volume. Stir at room temperature for 5 minutes.
-
Observation: The solution should turn from orange to a clear yellow/translucent color, indicating active ligated Pd(0) species formation.
-
-
Substrate Addition:
-
Add the Aryl Bromide, 4-Fluoroaniline, and Cs₂CO₃.
-
Add the remaining solvent.
-
Concentration Check: Ensure final concentration is ~0.2 M. Too dilute = slow kinetics; too concentrated = oligomerization.
-
-
Reaction & Monitoring:
-
Heat the mixture to 100°C.
-
Checkpoint (TLC): Check at 1 hour. Fluorinated anilines are distinct on TLC (often UV active, stain purple/brown with ninhydrin).
-
Endpoint: Disappearance of Aryl Bromide.
-
-
Work-up:
-
Cool to room temperature.[4] Filter through a pad of Celite (removes Pd black).
-
Concentrate filtrate and purify via flash chromatography (Hexanes/Ethyl Acetate).
-
Case Studies in Drug Development
Linezolid (Zyvox)
-
Class: Oxazolidinone Antibiotic.
-
Role of Fluorine: The 3-fluoro-4-morpholinylaniline core is essential. The fluorine atom at the 3-position (ortho to the morpholine) creates a conformational lock and increases lipophilicity, enhancing penetration into bacterial cells.
Gefitinib (Iressa)
-
Class: EGFR Kinase Inhibitor.
-
Role of Fluorine: Contains a 3-chloro-4-fluoroaniline moiety. The fluorine atom blocks metabolic oxidation at the para-position, significantly extending the drug's half-life (
) in plasma.
Safety & Handling of Fluorinated Anilines
While valuable, these compounds present specific hazards distinct from non-fluorinated analogues.
-
Enhanced Skin Absorption: The increased lipophilicity (LogP) facilitates rapid transdermal absorption.
-
Protocol: Double-gloving (Nitrile over Laminate) is mandatory when handling neat liquids.
-
-
Methemoglobinemia: Like all anilines, they can oxidize hemoglobin. However, fluorinated derivatives often have different metabolic pathways.
-
First Aid: Immediate administration of Methylene Blue is the standard countermeasure for aniline poisoning.
-
-
Waste Disposal: Fluorinated compounds must never be incinerated in standard organic waste streams without scrubbers, as this generates Hydrofluoric Acid (HF) gas. Segregate into "Halogenated Waste."
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
FDA Drug Database. "Linezolid Prescribing Information."
Sources
Literature review of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline reactivity
Executive Summary
This whitepaper provides a comprehensive technical analysis of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline , a high-value intermediate in medicinal chemistry. Distinguished by its trifluoroethoxy motif, this scaffold offers a unique balance of lipophilicity and metabolic stability, while the ortho-bromo aniline core serves as a versatile "linchpin" for divergent synthesis.
This guide moves beyond generic descriptions, offering a mechanistically grounded analysis of the molecule's electronic properties, a self-validating synthesis route designed to minimize side reactions (specifically dehalogenation), and optimized protocols for its downstream functionalization via cross-coupling and amide bond formation.
Structural & Electronic Analysis
The utility of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline lies in the interplay between its three functional components. Understanding these electronic vectors is critical for predicting reactivity.
| Functional Group | Electronic Effect | Impact on Reactivity |
| Aniline ( | Strong Resonance Donor ( | Activates the ring for electrophilic aromatic substitution (EAS). Makes the nitrogen a competent nucleophile for amide coupling. |
| Trifluoroethoxy ( | Inductive Withdrawer ( | The |
| Bromine ( | Weak Deactivator ( | Provides a handle for transition-metal catalysis. Its position ortho to the ether and meta to the amine creates a specific steric pocket that influences catalyst ligand selection. |
Validated Synthesis Route
Direct bromination of 4-(2,2,2-trifluoroethoxy)aniline is NOT recommended as the strong directing effect of the amine typically favors the position ortho to the nitrogen (position 2), rather than the desired position 3.
The most robust, field-proven route utilizes a Nucleophilic Aromatic Substitution (
Step 1: Etherification
-
Precursor: 3-Bromo-4-fluoronitrobenzene (Commercially available).
-
Reagent: 2,2,2-Trifluoroethanol (TFE).
-
Mechanism: The nitro group para to the fluorine activates the ring for nucleophilic attack. The bromine atom ortho to the fluorine provides additional activation via inductive withdrawal, making the fluorine an excellent leaving group.
Step 2: Chemoselective Nitro Reduction
-
Challenge: Reducing the nitro group (
) to an amine ( ) without cleaving the aryl bromide (hydrodehalogenation). -
Solution: Avoid standard
. Use Iron/Ammonium Chloride or Stannous Chloride .
Synthesis Workflow Diagram
Caption: Chemoselective synthesis pathway avoiding regioselectivity issues and dehalogenation.
Experimental Protocols
Protocol A: Synthesis of the Core
-
Reagents: 2,2,2-Trifluoroethanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), 3-Bromo-4-fluoronitrobenzene (1.0 eq), THF (anhydrous).
-
Activation: Suspend
in anhydrous THF at under . Dropwise add Trifluoroethanol. Stir for 30 min to generate the alkoxide. -
Displacement: Add a solution of 3-Bromo-4-fluoronitrobenzene in THF dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (the fluoride is displaced rapidly).
-
Workup: Quench with water, extract with EtOAc. The intermediate nitro compound is usually a solid.
-
Reduction: Suspend the nitro intermediate in
(4:1). Add (5 eq) and Iron powder (5 eq). Heat to with vigorous stirring for 2 hours. -
Purification: Filter through Celite (hot) to remove iron residues. Concentrate and recrystallize (Hexanes/EtOAc) to yield the target aniline.
Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Handle)
-
Context: The electron-withdrawing nature of the ring facilitates oxidative addition, making this substrate highly reactive toward boronic acids.
-
Catalyst System:
is preferred for its stability and resistance to dehalogenation side-reactions compared to .
-
Mix: Aniline (1.0 eq), Aryl Boronic Acid (1.2 eq),
(2.5 eq). -
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 10 min).
-
Catalyst: Add
(5 mol%). -
Heat:
for 4–12 hours. -
Note: Protect the amine (e.g., as a Boc-carbamate) only if the boronic acid contains an aldehyde or highly electrophilic center; otherwise, the free amine is tolerated.
Reactivity & Functionalization Map
The molecule offers two orthogonal handles. The Amine is available for amide coupling (Module 1), while the Bromide remains intact for subsequent cross-coupling (Module 2).
Caption: Orthogonal reactivity profile allowing sequential functionalization of the amine and bromide.
Critical Troubleshooting (Self-Validating Systems)
| Issue | Root Cause | Corrective Action |
| Loss of Bromine during Synthesis | Hydrogenolysis during nitro reduction. | STOP using |
| Low Yield in Amide Coupling | Reduced nucleophilicity of aniline due to | Use a stronger coupling agent (HATU or COMU) instead of EDC. Ensure base (DIPEA) is fresh. |
| Homocoupling in Suzuki | Oxidation of Boronic Acid or Pd catalyst. | Degas solvents rigorously.[1] Use |
References
-
Preparation of 3-bromo-4-fluoronitrobenzene: ResearchGate. "Synthesis of 3-bromo-4-fluoronitrobenzene." Available at: [Link]
-
Suzuki Coupling of Deactivated Anilines: Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts." Available at: [Link]
Sources
Metabolic stability of trifluoroethoxy-substituted anilines
Metabolic Stability of Trifluoroethoxy-Substituted Anilines
Part 1: Executive Summary
The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into aniline scaffolds is a high-value strategy in medicinal chemistry, primarily utilized to modulate lipophilicity, block metabolic "soft spots," and alter the electronic properties of the aromatic ring. While often viewed as a bioisostere of the methoxy group (-OCH₃), the trifluoroethoxy moiety imparts significantly distinct metabolic behaviors due to the strong electron-withdrawing nature of the trifluoromethyl group.[1][2]
This guide provides a deep technical analysis of the metabolic fate of trifluoroethoxy-substituted anilines. It details the mechanistic basis for their enhanced stability compared to non-fluorinated ethers, delineates the specific CYP450-mediated pathways, and critically assesses the toxicological risks associated with the formation of trifluoroacetaldehyde , a reactive metabolite.
Part 2: Physicochemical & Mechanistic Basis
To understand the metabolic stability of this motif, one must first analyze the electronic and steric environment created by the fluorine atoms.
Electronic Deactivation of the Ether Linkage
In a standard methoxy group (-OCH₃), the
In a trifluoroethoxy group (-OCH₂CF₃) :
-
Inductive Effect (-I): The three fluorine atoms exert a powerful electron-withdrawing effect (
) through the carbon framework. This pulls electron density away from the adjacent methylene (-CH₂-) group. -
Bond Dissociation Energy (BDE): The C-H bonds on the methylene group become stronger and less hydridic. This significantly raises the activation energy required for the initial H-abstraction step by CYP450, retarding the rate of O-dealkylation.
Modulation of the Aniline Nitrogen
The metabolic fate of the aniline nitrogen (N-oxidation, N-glucuronidation, or N-acetylation) is governed by its nucleophilicity.
-
pKa Reduction: A trifluoroethoxy group in the para or ortho position acts as a weak electron donor by resonance but a strong electron withdrawer by induction. The net effect is often a reduction in the pKa of the aniline nitrogen compared to a methoxy-aniline.
-
Metabolic Impact: Reduced basicity lowers the affinity for UDP-glucuronosyltransferases (UGTs) and potentially slows N-oxidation, shifting the metabolic burden back to the carbon skeleton or the ether linkage.
Part 3: Metabolic Pathways & Signaling
The metabolism of trifluoroethoxy-substituted anilines proceeds via three primary competing pathways.
Pathway A: O-Dealkylation (The Critical Risk Pathway)
Despite the enhanced stability, O-dealkylation can still occur, particularly with CYP isoforms capable of oxidizing difficult substrates (e.g., CYP2E1, CYP2D6).
-
H-Abstraction: CYP450 abstracts a hydrogen from the -OCH₂- methylene.
-
Radical Rebound: The resulting radical recombines with the hydroxyl radical to form a hemiacetal intermediate (-OCH(OH)CF₃).
-
Collapse: The hemiacetal is unstable and spontaneously collapses, releasing the phenolic aniline and trifluoroacetaldehyde (TFAld) .
Pathway B: N-Oxidation
Direct oxidation of the nitrogen to form a hydroxylamine or nitroso intermediate. These are often reactive and can lead to quinone-imine formation if the ring geometry allows.
Pathway C: Ring Hydroxylation
The trifluoroethoxy group blocks specific positions on the ring. However, if the ring is electron-rich (due to the nitrogen), hydroxylation may occur ortho to the amino group unless sterically hindered.
Visualization: Metabolic Fate Diagram
Caption: Figure 1. Metabolic divergence of trifluoroethoxy-anilines. The O-dealkylation pathway releases trifluoroacetaldehyde, a reactive electrophile capable of covalent protein binding.
Part 4: Risk Assessment & Toxicology
While the trifluoroethoxy group improves half-life, the release of trifluoroacetaldehyde (TFAld) presents a specific toxicological liability that must be screened early.
Trifluoroacetaldehyde Toxicity
Unlike standard acetaldehyde, TFAld is highly electrophilic due to the adjacent CF₃ group.
-
Mechanism: It readily forms Schiff bases with lysine residues on proteins.
-
Target Organs: Studies have linked TFAld formation to testicular toxicity (spermatocytic degeneration) in rats [1].[3]
-
Detoxification: TFAld is further oxidized by aldehyde dehydrogenase (ALDH) to trifluoroacetic acid (TFA) , which is generally considered inert and excreted renally, though it can accumulate in aquatic environments.
Comparative Stability Data
The following table illustrates the stability differential between methoxy and trifluoroethoxy analogues.
| Parameter | Methoxy-Aniline (-OCH3) | Trifluoroethoxy-Aniline (-OCH2CF3) | Impact |
| C-H BDE ( | ~92 kcal/mol | ~96-98 kcal/mol | Harder to oxidize |
| LogP (Lipophilicity) | Baseline | +0.6 to +0.8 increase | Increased binding/permeability |
| Metabolic Soft Spot | High (O-demethylation is rapid) | Low (O-dealkylation is slow) | Extended Half-life ( |
| Primary Metabolite | Formaldehyde (Rapidly cleared) | Trifluoroacetaldehyde (Slow clearance, toxic) | Safety Alert |
Part 5: Experimental Protocols
To validate the stability and assess the risk of TFAld formation, the following "Self-Validating" protocols are recommended.
Protocol A: Microsomal Stability & Intrinsic Clearance ( )
Objective: Determine the metabolic half-life and clearance rate.[4]
-
Preparation:
-
Test Compound: 1 µM in phosphate buffer (pH 7.4).
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Control: Flecainide (positive control for trifluoroethoxy metabolism) or Midazolam (high clearance).
-
-
Initiation:
-
Pre-incubate for 5 min at 37°C.
-
Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time. Slope =
. - .
- .
-
Protocol B: Reactive Metabolite Trapping (Aldehyde Specific)
Objective: Detect the formation of the transient trifluoroacetaldehyde to assess toxicity risk. Standard GSH trapping will not effectively catch aldehydes; Semicarbazide or DNPH must be used.
Caption: Figure 2. Aldehyde trapping workflow. Semicarbazide reacts with the carbonyl of trifluoroacetaldehyde to form a stable semicarbazone, detectable by LC-MS.
Step-by-Step Trapping:
-
Incubation: Perform standard microsomal incubation (as above) but add Semicarbazide (1 mM) or Methoxylamine to the reaction mixture before adding NADPH.
-
Rationale: Semicarbazide reacts rapidly with aldehydes to form stable semicarbazones, preventing the aldehyde from binding to microsomal proteins or oxidizing to the acid.
-
Detection: Analyze via LC-MS/MS. Look for the specific mass shift corresponding to the trifluoroacetaldehyde-semicarbazone adduct (Parent - Aniline + 113 Da for the trapped fragment).
Part 6: References
-
Dowty, M. E., et al. (2011). "Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat."[3] International Journal of Toxicology.
-
Conard, G. J., & Ober, R. E. (1984).[5] "Metabolism of flecainide." American Journal of Cardiology.[5]
-
Gillner, M., et al. (1988). "2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid." Toxicology and Applied Pharmacology.
-
BenchChem. (2025).[2][4] "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines."
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolism of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Applications of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline: A Technical Guide
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often requires a delicate balance between potency, metabolic stability, and physicochemical properties. 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline represents a high-value pharmacophore building block that addresses these challenges through two distinct mechanisms:
-
Bioisosteric Modulation: The 2,2,2-trifluoroethoxy group serves as a metabolically robust bioisostere for the methoxy group, blocking oxidative dealkylation while modulating lipophilicity.
-
Synthetic Divergence: The 3-bromo substituent provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this intermediate in drug discovery programs.
Part 1: Molecular Architecture & Physicochemical Profile
The "Fluorine Effect" in Bioisosterism
The substitution of a methoxy group (-OCH₃) with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a classic strategy to improve the pharmacokinetic (PK) profile of a drug candidate.
-
Metabolic Blockade: The C-H bonds in a standard methoxy group are electronically activated and sterically accessible, making them prime targets for Cytochrome P450 (CYP450) mediated O-demethylation. The strong electron-withdrawing nature of the trifluoromethyl group in the trifluoroethoxy moiety deactivates the adjacent methylene protons, rendering them resistant to hydrogen atom abstraction and subsequent metabolism.
-
Lipophilicity & Permeability: The introduction of three fluorine atoms significantly increases lipophilicity (LogP), which can enhance membrane permeability and blood-brain barrier (BBB) penetration.
-
Conformational Bias: Unlike the methoxy group, which often lies coplanar with the aromatic ring, the bulkier trifluoroethoxy group may adopt an orthogonal conformation, potentially filling hydrophobic pockets in the target protein more effectively.
Comparative Physicochemical Metrics
| Property | Methoxy (-OCH₃) Analog | Trifluoroethoxy (-OCH₂CF₃) Analog | Impact on Drug Design |
| Metabolic Stability | Low (High clearance via O-dealkylation) | High (Blocked metabolic soft spot) | Extends half-life ( |
| Lipophilicity ( | Baseline | +0.8 to +1.2 | Improves passive permeability; may increase non-specific binding. |
| Hammett Constant ( | -0.27 (Electron Donating) | +0.05 to +0.10 (Weakly Electron Withdrawing) | Modulates pKa of the aniline nitrogen; reduces oxidative liability of the ring. |
| Steric Volume | Small | Medium | Can induce conformational twist; exploits hydrophobic pockets. |
Part 2: Synthetic Utility & Workflows
The 3-bromo position on the aniline core is strategically placed to allow for "scaffold hopping." It acts as a universal connector for attaching the bioisosteric aniline tail to various heteroaromatic cores (e.g., quinazolines, pyrimidines, pyridines) common in kinase inhibitors.
Strategic Disconnections
-
Path A (Suzuki-Miyaura): Coupling with aryl boronic acids to create biaryl systems.
-
Path B (Buchwald-Hartwig): Amination of the aniline nitrogen (C1) to a heteroaryl halide, followed by functionalization at C3.
-
Path C (Heck/Sonogashira): Introduction of vinyl or alkynyl linkers at the C3 position.
Visualization of Synthetic Logic
Figure 1: Synthetic divergence from the 3-bromo-4-(trifluoroethoxy)aniline core, illustrating its role as a linchpin in accessing diverse bioactive scaffolds.
Part 3: Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 3-bromo-4-(2,2,2-trifluoroethoxy)aniline with a heteroaryl boronic acid (e.g., Indole-5-boronic acid) to generate a biaryl intermediate.
Reagents:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (1.0 eq)
-
Heteroaryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a generic microwave vial or round-bottom flask, charge the aniline derivative (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Degassing: Add the solvent mixture (1,4-Dioxane/Water, 10 mL). Sparge with argon or nitrogen for 10 minutes to remove dissolved oxygen (Critical for preventing Pd oxidation and homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) quickly under a stream of inert gas. Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = MW_aniline + MW_boronic - HBr).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: Disappearance of the starting bromide peak (M+H 269/271 pattern) and appearance of the product peak in LC-MS.
-
Troubleshooting: If dehalogenation (loss of Br replaced by H) is observed, reduce reaction temperature or switch to a milder base (e.g., NaHCO₃).
Part 4: Bioisosteric Rationale & Mechanism
The decision to use this specific aniline over a standard 3-bromo-4-methoxyaniline is driven by the need to block the "Metabolic Soft Spot."
Pathway Visualization: Metabolic Fate
Figure 2: Comparison of metabolic fates. The trifluoroethoxy group effectively blocks the CYP450-mediated O-dealkylation pathway that plagues standard methoxy groups.
Case Study Context
In the development of Oteseconazole (an antifungal agent), the use of a 2,2,2-trifluoroethoxy moiety was pivotal.[2] While Oteseconazole utilizes a tetrazole-pyridine scaffold, the principle remains identical: the fluorinated ether prevents metabolic degradation while maintaining the necessary hydrogen-bond accepting capability (albeit reduced) and hydrophobic interaction profile required for target binding.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
PubChem. (2024).[3] Compound Summary for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline. National Center for Biotechnology Information. Link
-
Warrilow, A. G., et al. (2019). The Tetrazole-Based CYP51 Inhibitor Oteseconazole (VT-1161) is a Potent Inhibitor of Candida albicans. Antimicrobial Agents and Chemotherapy. Link
Sources
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Executive Summary & Substrate Profile
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (CAS: 710351-84-1) is a highly valuable building block in the design of next-generation therapeutics. The incorporation of the 2,2,2-trifluoroethoxy group introduces unique physicochemical properties, enhancing metabolic stability, lipophilicity, and membrane permeability[1]. Furthermore, the aniline moiety provides a versatile handle for downstream functionalization, such as amide coupling or urea formation.
However, performing Suzuki-Miyaura cross-couplings on this specific substrate presents significant synthetic challenges. The presence of an unprotected primary amine can coordinate to the palladium center, leading to catalyst deactivation[2]. Additionally, the ortho-trifluoroethoxy group introduces both steric hindrance and inductive electron withdrawal, which heavily influence the oxidative addition and transmetalation steps of the catalytic cycle.
Mechanistic Causality & Reaction Design (E-E-A-T)
As a Senior Application Scientist, I approach the coupling of unprotected ortho-alkoxy bromoanilines by engineering conditions that address two primary failure modes: catalyst poisoning and slow oxidative addition.
-
Overcoming Catalyst Poisoning: Unprotected primary amines competitively bind to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[3]. To circumvent this, we must utilize bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos) or specialized ligands like CataCXium A. These ligands create a steric environment that disfavors the coordination of the aniline nitrogen while stabilizing the active monoligated Pd(0) species[2].
-
Precatalyst Selection: Traditional Pd(0) sources like Pd(PPh₃)₄ often fail with these substrates. Third-generation (G3) palladacycle precatalysts are highly recommended. Precatalysts such as XPhos Pd G3 or CataCXium A Pd G3 rapidly activate under mild basic conditions to generate the active Pd(0) species without the need for exogenous reducing agents, ensuring high catalyst turnover and preventing the formation of inactive Pd(I) dimers[3][4].
-
Base and Solvent Dynamics: The transmetalation step requires careful base selection. For electron-deficient bromoanilines, stronger bases like Cs₂CO₃ or K₃PO₄ are superior to weaker bases like K₂CO₃[2]. A biphasic solvent system is critical to dissolve both the organic substrate and the inorganic base. 2-MeTHF/H₂O is particularly advantageous as it is a green solvent that provides excellent phase separation and enhances the solubility of the CataCXium A catalyst system[3].
Catalytic Cycle Visualization
The following diagram illustrates the customized catalytic cycle for the cross-coupling of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, highlighting the critical intermediates.
Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline.
Quantitative Data: Condition Optimization
The table below summarizes the causality behind catalyst and condition screening for unprotected ortho-alkoxy bromoanilines, demonstrating why advanced precatalysts are mandatory.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | <15% | Catalyst poisoning by free -NH₂; poor oxidative addition. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 45% | Moderate conversion; significant protodeboronation observed. |
| 3 | XPhos Pd G3 (3 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 88% | Excellent turnover; bulky ligand prevents amine coordination[4]. |
| 4 | CataCXium A Pd G3 (2 mol%) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95% | Optimal for sensitive substrates; green solvent enhances solubility[3]. |
Step-by-Step Experimental Protocols
Protocol A: Standard Coupling using XPhos Pd G3[4]
Best for coupling with robust, commercially available arylboronic acids.
Reagents:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline: 1.0 mmol (270 mg)
-
Arylboronic Acid: 1.2 mmol
-
XPhos Pd G3: 0.03 mmol (3 mol%)
-
K₃PO₄ (anhydrous, finely powdered): 3.0 mmol
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline, arylboronic acid, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.
-
Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of degassed deionized H₂O via syringe. Sparge the mixture with Argon for 10 minutes.
-
Catalyst Introduction: Quickly remove the septum, add the XPhos Pd G3 catalyst, and reseal. Self-Validation Check: The solution should briefly turn reddish-brown as the active Pd(0) species is generated.
-
Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Advanced Coupling for Sensitive Substrates using CataCXium A Pd G3[3]
Best for coupling with sterically hindered or heteroaromatic boronic esters prone to protodeboronation.
Reagents:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline: 1.0 mmol (270 mg)
-
Aryl/Heteroaryl Boronic Ester (Pinacol ester): 1.5 mmol
-
CataCXium A Pd G3: 0.02 mmol (2 mol%)
-
Cs₂CO₃: 2.0 mmol
Procedure:
-
Reaction Setup: In a microwave vial or pressure tube, combine the bromoaniline, boronic ester, and Cs₂CO₃.
-
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add 5.0 mL of 2-MeTHF and 0.5 mL of degassed H₂O.
-
Catalyst Introduction: Add the CataCXium A Pd G3 catalyst under a positive stream of Argon. Seal the vial with a crimp cap.
-
Heating: Heat the reaction mixture at 80 °C for 12 hours. Self-Validation Check: Perform an LC-MS on a 10 µL aliquot after 2 hours. The disappearance of the m/z 270/272 doublet confirms successful oxidative addition.
-
Workup: Cool the mixture. Filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with 2-MeTHF. Concentrate and purify via silica gel chromatography.
Troubleshooting & Causality Guide
-
Issue: Low Conversion / High Starting Material Recovery
-
Causality: The free aniline is likely coordinating to the palladium, or the oxidative addition is failing due to the electron-withdrawing nature of the trifluoroethoxy group[2].
-
Solution: Ensure the use of G3 precatalysts. Do not use Pd(OAc)₂ or Pd₂dba₃ without pre-complexing the bulky ligand, as the free amine will outcompete the ligand for the Pd center.
-
-
Issue: Protodeboronation (Formation of Ar-H byproduct)
-
Causality: The boronic acid is hydrolyzing before transmetalation can occur, often exacerbated by strong bases and high temperatures[2].
-
Solution: Switch from boronic acids to pinacol esters or potassium trifluoroborate salts. Reduce the reaction temperature to 60 °C and switch the base from Cs₂CO₃ to milder K₂HPO₄.
-
-
Issue: Homocoupling of the Boronic Acid
-
Causality: Oxygen contamination in the reaction mixture oxidizes the Pd(II) intermediate, promoting homocoupling[2].
-
Solution: Rigorously degas solvents using the freeze-pump-thaw method or sparge with Argon for at least 15 minutes prior to adding the catalyst.
-
References
-
RSC Publishing. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Available at:[Link]
-
PMC. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
This Application Note is designed to guide researchers through the specific challenges of performing Buchwald-Hartwig amination on 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline .
Because this substrate contains both a nucleophilic amine (
Executive Summary & Strategic Analysis
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a "Janus" molecule in cross-coupling chemistry:
-
Nucleophilic Site: The primary aniline nitrogen (C1 position).
-
Electrophilic Site: The aryl bromide (C3 position).
-
Steric/Electronic Modifier: The 2,2,2-trifluoroethoxy group (C4 position) is ortho to the bromide. While the oxygen is mesomerically donating (
), the trifluoroethyl tail exerts a strong inductive withdrawal ( ), modulating the electronics of the ring.
The Challenge: Self-Coupling
Attempting to react this molecule directly with an external amine (to displace Br) or an external aryl halide (to arylate N) without protection often leads to oligomerization.
Strategic Pathways
-
Path A: N-Arylation (Using the molecule as a Nucleophile). If the goal is to attach an aryl group to the
, standard conditions work, provided the external electrophile is significantly more reactive than the internal bromide (e.g., an Aryl Iodide or activated Aryl Triflate). -
Path B: C-N Coupling (Using the molecule as an Electrophile). If the goal is to replace the Bromine with a new amine, protection of the aniline is mandatory .
This protocol focuses on Path B , as it is the chemically more demanding transformation requiring specific ligand selection to overcome the ortho-alkoxy steric hindrance.
Critical Reaction Parameters
Ligand Selection (The "Ortho" Effect)
The trifluoroethoxy group at C4 is ortho to the reactive bromide at C3. This creates steric bulk that hinders the approach of the Palladium center during oxidative addition.
-
Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands).
-
Primary Amines: BrettPhos or tBuBrettPhos (High activity, prevents
-hydride elimination). -
Secondary Amines: RuPhos (Excellent for sterically hindered substrates).
Base & Solvent System
-
Base: NaOtBu (Sodium tert-butoxide) is standard. If the substrate contains base-sensitive groups (e.g., esters elsewhere), switch to Cs₂CO₃ .
-
Solvent: Toluene or 1,4-Dioxane (anhydrous). Toluene is preferred for non-polar solubility; Dioxane for higher temperature stability (
).
Experimental Workflow (Path B: C-N Coupling at C3)
To successfully couple an external amine to the C3-bromide, we must first "mask" the C1-amine.
Phase 1: Protection (Boc-Strategy)
Direct coupling is not recommended due to competitive self-polymerization.
-
Reagents: Substrate (1.0 equiv),
(1.1 equiv), (1.5 equiv), DMAP (0.1 equiv). -
Solvent: DCM or THF (
). -
Conditions: Stir RT for 4–12 h.
-
Outcome: Yields tert-butyl (3-bromo-4-(2,2,2-trifluoroethoxy)phenyl)carbamate . This intermediate is now a pure electrophile.
Phase 2: Buchwald-Hartwig Coupling (The Protocol)
Target: Coupling tert-butyl (3-bromo-4-(2,2,2-trifluoroethoxy)phenyl)carbamate with Morpholine (Model Secondary Amine).
Reagents:
-
Electrophile: Protected Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst Precursor:
(1–2 mol%) or -
Ligand: RuPhos (2–4 mol%) (Ratio Pd:L should be 1:1 or 1:2)
-
Base:
(1.4 equiv) -
Solvent: Anhydrous Toluene (
, )
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add the Protected Aryl Bromide,
, RuPhos, and to the vial.-
Note: If using a liquid amine, add it in the next step.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon (
). -
Solvent/Liquid Addition: Inject anhydrous Toluene and the Amine (Morpholine) via syringe through the septum.
-
Activation: Place in a pre-heated oil block at
. Stir vigorously.-
Why: High temperature is needed to overcome the steric hindrance of the ortho-trifluoroethoxy group.
-
-
Monitoring: Monitor by TLC/LC-MS. Reaction typically completes in 2–6 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 3: Deprotection
-
Conditions: Treat coupled product with TFA/DCM (1:4 ratio) at RT for 1 hour.
-
Workup: Neutralize with saturated
, extract with DCM.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure strict Argon atmosphere. Switch to precatalyst (e.g., RuPhos Pd G4 ) to ensure active Pd(0) generation. |
| Hydrodehalogenation (Br replaced by H) | Switch ligand to BrettPhos (prevents | |
| No Reaction | Steric crowding at Ortho position. | Increase temperature to |
| Complex Mixture | Incomplete protection in Phase 1. | Verify purity of Boc-intermediate before coupling. Free |
Visualizing the Pathway
The following diagram illustrates the "Protection-Coupling-Deprotection" logic required for this specific substrate to avoid self-coupling.
Figure 1: Strategic Workflow avoiding self-polymerization via Boc-protection.
Mechanism & Steric Considerations
The specific challenge with 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline lies in the Oxidative Addition step.
Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the ortho-alkoxy group.
Mechanistic Insight
The 2,2,2-trifluoroethoxy group is bulky. Standard ligands like
-
Solution: RuPhos and BrettPhos are "Dialkylbiaryl phosphines." They are electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (promoting reductive elimination of the final product).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
BenchChem. "General Protocol for Buchwald-Hartwig Amination of Sterically Hindered Halides."
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Sources
Application Notes and Protocols for the Diazotization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Introduction: A Versatile Intermediate in Modern Drug Discovery
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a key building block in contemporary medicinal chemistry, valued for its unique electronic and lipophilic properties conferred by the trifluoroethoxy and bromo substituents. Its conversion to the corresponding aryl diazonium salt unlocks a vast landscape of synthetic possibilities, enabling the introduction of a wide range of functionalities onto the aromatic ring. This transformation is pivotal for the synthesis of novel pharmaceutical candidates and complex organic molecules.[1][2][3] This application note provides a comprehensive guide to the diazotization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, offering a detailed protocol, mechanistic insights, and critical considerations for researchers and drug development professionals.
The Underlying Chemistry: Mechanism of Diazotization
The diazotization of a primary aromatic amine is a well-established and fundamental reaction in organic synthesis.[4][5] The process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] The reaction proceeds through a series of steps, culminating in the formation of the aryl diazonium salt.
The key mechanistic steps are as follows:
-
Formation of Nitrous Acid: The strong acid protonates sodium nitrite to generate nitrous acid.
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).[4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[5]
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule result in the formation of the aryl diazonium ion, characterized by the N≡N triple bond.[4][5][6]
The presence of electron-withdrawing groups, such as the bromo and trifluoroethoxy substituents on the aniline ring, decreases the nucleophilicity of the amino group, which can make the diazotization reaction more challenging compared to electron-rich anilines.[7]
Figure 1: Generalized mechanism of diazotization.
Detailed Experimental Protocol
This protocol outlines the procedure for the diazotization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline for its subsequent in-situ use in synthetic transformations.
Reagents and Equipment:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Magnetic stirrer with a stir bar
-
Round-bottom flask or beaker of appropriate size
-
Dropping funnel
-
Thermometer
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Aniline:Acid:NaNO₂) | 1 : 3-4 : 1.05-1.1 | Excess acid ensures complete dissolution and prevents side reactions. A slight excess of NaNO₂ drives the reaction to completion. |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt and to minimize decomposition and side reactions.[8][9] |
| Reaction Time | 15-30 minutes after NaNO₂ addition | Sufficient time for complete diazotization. |
| Solvent | Aqueous Acid | The reaction is typically performed in the acidic medium required for the reaction. |
Step-by-Step Procedure:
-
Preparation of the Aniline Solution: In a round-bottom flask or beaker equipped with a magnetic stir bar, suspend 1.0 equivalent of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline in 3-4 equivalents of concentrated hydrochloric acid or sulfuric acid, diluted with a sufficient amount of water to ensure stirring.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the reaction.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold, stirring aniline suspension using a dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C.[10]
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion. The formation of a clear solution is often indicative of successful diazotization. A starch-iodide paper test can be used to check for the presence of excess nitrous acid (a positive test turns the paper blue-black).[8][9] If the test is positive, the excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.
-
In-situ Use: The resulting solution of the aryl diazonium salt is highly reactive and should be used immediately in the subsequent synthetic step without isolation.[11]
Figure 2: Experimental workflow for the diazotization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline.
Critical Considerations and Field-Proven Insights
-
Substituent Effects: The electron-withdrawing nature of the bromo and trifluoroethoxy groups reduces the nucleophilicity of the amino group, which may slow down the rate of diazotization. Ensuring adequate acidity and a slight excess of the nitrosating agent can help to drive the reaction to completion.[7]
-
Temperature Control: This is the most critical parameter for a successful diazotization.[8][9] Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts, which will lower the yield of the desired subsequent reaction.
-
Stoichiometry of Nitrite: While a slight excess of sodium nitrite is often used, a large excess should be avoided as it can lead to unwanted side reactions, including the formation of nitroso compounds.[8]
-
Safety Precautions: Aryl diazonium salts, especially in their solid, dry form, are known to be thermally unstable and can be explosive.[8][9] Therefore, it is strongly recommended to use them as solutions in situ and never to isolate them unless absolutely necessary and with extreme caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.[12][13]
Versatility in Synthesis: Downstream Applications
The aryl diazonium salt of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a versatile intermediate that can be readily converted into a wide range of functional groups, including:
-
Halogenation (Sandmeyer and Schiemann Reactions): Replacement of the diazonium group with chloro, bromo, or cyano groups using copper(I) salts (Sandmeyer reaction), or with fluoro using fluoroboric acid (Schiemann reaction).[6][7][11]
-
Hydroxylation: Formation of the corresponding phenol by heating the aqueous diazonium salt solution.
-
Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are important as dyes.[6][7][14]
-
Heck-Matsuda Reaction: A palladium-catalyzed cross-coupling reaction with alkenes.[15]
References
-
SATHEE. Chemistry Diazotization Reaction. Available from: [Link]
-
BYJU'S. Diazotization Reaction Mechanism. (2019). Available from: [Link]
-
Vedantu. Diazotization Reaction Mechanism: Steps, Types & Applications. Available from: [Link]
-
Organic Chemistry Tutor. Aryl Diazonium Ions. Available from: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. Reactive Chemical Hazards of Diazonium Salts. (2015). Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]
-
Barber, T. R., & Eastgate, M. D. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. Available from: [Link]
-
Chemistry Steps. Arenediazonium Salts in EAS with Practice Problems. Available from: [Link]
-
Shang, M., et al. Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds. (2021). Chemical Reviews. Available from: [Link]
-
DIAZONIUM SALTS. (2020). Available from: [Link]
-
Nikpassand, M., & Zare, K. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings. Available from: [Link]
-
ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). Available from: [Link]
-
Browne, D. L., et al. Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. (2018). The Journal of Organic Chemistry. Available from: [Link]
-
Scribd. Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Available from: [Link]
-
PharmaCompass. 3-bromo aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
- Google Patents. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. (2019). Available from: [Link]
-
Printtech Healthcare Pvt Ltd. USE 3- BROMO ANILINE Organic Synthesis: 3-Bromoan.... Available from: [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. (2024). Available from: [Link]
-
International Journal of Health Sciences. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Available from: [Link]
Sources
- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 2. printtechhealthcare.com [printtechhealthcare.com]
- 3. cresset-group.com [cresset-group.com]
- 4. byjus.com [byjus.com]
- 5. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Using 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline in heterocyclic synthesis
Application Note: Advanced Heterocyclic Synthesis Using 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, regioselective cyclization, and orthogonal late-stage functionalization.
Executive Summary & Pharmacophore Rationale
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (CAS: 710351-84-1) is a highly privileged, multifunctional building block in modern medicinal chemistry. The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) pharmacophore provides a unique balance of enhanced lipophilicity and severe metabolic resistance against cytochrome P450-mediated oxidative dealkylation—a common liability of standard methoxy groups. Concurrently, the molecule possesses two orthogonal reactive handles: a nucleophilic primary amine and an electrophilic aryl bromide.
This Application Note details field-proven methodologies for leveraging this compound in the synthesis of complex fluorinated heterocycles, specifically focusing on regioselective quinoline synthesis and orthogonal pyrrole-arene cross-coupling workflows.
Mechanistic Profiling & Reactivity Mapping
The rational design of synthetic routes using this building block requires a deep understanding of its electronic and steric microenvironment:
-
Electronic Directing Effects: The -NH₂ group is strongly activating and ortho/para directing. The -OCH₂CF₃ group is mildly activating via resonance (oxygen lone pair) but inductively electron-withdrawing (CF₃ group), also directing ortho/para.
-
Steric Constraints (The Meta-Relationship): The amine (C1) and bromine (C3) are meta to each other. This spatial separation prevents standard intramolecular cyclizations (like the Larock indole synthesis) but perfectly sets up the molecule for sequential, orthogonal functionalizations without cross-reactivity.
Protocol A: Regioselective Synthesis of 7-Bromo-6-(2,2,2-trifluoroethoxy)quinoline
Causality & Rationale
The Skraup reaction (and its variants like the Doebner-Miller reaction) is a classic method for constructing quinolines from anilines[1],[2]. However, when utilizing meta-substituted anilines, electrophilic ring closure can theoretically occur at either the C2 or C6 position of the aniline ring, often leading to intractable mixtures of regioisomers[1].
By utilizing 3-bromo-4-(2,2,2-trifluoroethoxy)aniline, we exploit a powerful steric directing effect. The bulky bromine atom at C3 exerts severe steric hindrance over the adjacent C2 position. Consequently, the Schiff base intermediate is forced to undergo intramolecular electrophilic aromatic substitution almost exclusively at the sterically accessible C6 position[1],[3]. This highly favored pathway yields 7-bromo-6-(2,2,2-trifluoroethoxy)quinoline, a valuable scaffold for kinase inhibitors.
Caption: Regioselective Skraup cyclization pathway dictated by the steric bulk of the C3-bromo substituent.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, charge 3-bromo-4-(2,2,2-trifluoroethoxy)aniline (10.0 mmol), glycerol (30.0 mmol), and sodium 3-nitrobenzenesulfonate (11.0 mmol, utilized as a mild oxidant).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (15 mL) dropwise over 15 minutes to safely control the initial exotherm.
-
Cyclization: Heat the reaction mixture gradually to 135°C and stir for 4 hours. Monitor the consumption of the aniline via TLC (Hexanes:EtOAc 3:1).
-
Quenching & Neutralization: Cool the dark, viscous mixture to room temperature and pour it carefully over vigorously stirred crushed ice (100 g). Neutralize the aqueous phase to pH 8-9 using aqueous NH₄OH (28%).
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 20% EtOAc/Hexanes) to isolate the pure 7-bromo-6-(2,2,2-trifluoroethoxy)quinoline.
Protocol B: Orthogonal Functionalization via Clauson-Kaas and Suzuki-Miyaura Coupling
Causality & Rationale
Direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on 3-bromo-4-(2,2,2-trifluoroethoxy)aniline is complicated by the presence of the free primary amine, which can competitively bind to the palladium catalyst or undergo unwanted Buchwald-Hartwig amination.
To bypass this, we utilize a "masking" strategy that is itself synthetically productive: the Clauson-Kaas pyrrole synthesis[4],[5]. By reacting the primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) under mildly acidic conditions, we convert the amine into a 1-arylpyrrole[6]. The pyrrole ring lacks N-H protons, effectively masking the amine while simultaneously installing a privileged heterocyclic pharmacophore. The intact C3-bromo group can then be cleanly subjected to late-stage Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents without interference[7].
Caption: Orthogonal functionalization workflow masking the primary amine to enable late-stage cross-coupling.
Step-by-Step Methodology
Phase 1: Clauson-Kaas Pyrrole Synthesis
-
In a 50 mL sealed tube, dissolve 3-bromo-4-(2,2,2-trifluoroethoxy)aniline (5.0 mmol) in 1,4-dioxane (15 mL).
-
Add 2,5-dimethoxytetrahydrofuran (6.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.5 mmol)[6].
-
Seal the tube and heat to 100°C for 4 hours.
-
Cool to room temperature, dilute with EtOAc (30 mL), and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst. Dry the organic layer, concentrate, and filter through a short pad of silica to yield 1-(3-bromo-4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrrole.
Phase 2: Late-Stage Suzuki-Miyaura Coupling
-
In a microwave vial, combine the 1-arylpyrrole intermediate (1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.5 mmol), and K₂CO₃ (3.0 mmol)[7].
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
-
Under an argon atmosphere, add the palladium catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).
-
Cap the vial and heat under microwave irradiation at 110°C for 30 minutes (or conventionally at 90°C for 6 hours).
-
Filter the mixture through Celite, extract with EtOAc, and purify via flash chromatography to isolate the highly functionalized 1-(3-aryl-4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrrole scaffold.
Quantitative Data & Yield Comparison
The following table summarizes the expected performance metrics of the protocols based on optimized reaction parameters.
| Protocol | Intermediate / Final Product | Reaction Time | Catalyst / Promoter | Regioselectivity / Purity | Isolated Yield |
| A: Skraup Cyclization | 7-Bromo-6-(2,2,2-trifluoroethoxy)quinoline | 4.0 h | H₂SO₄ / Na-3-nitrobenzenesulfonate | >95:5 (C6 vs C2 cyclization) | 68 - 74% |
| B: Clauson-Kaas | 1-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrrole | 4.0 h | pTsOH (10 mol%) | >98% (Amine conversion) | 85 - 90% |
| B: Suzuki Coupling | 1-(3-Phenyl-4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrrole | 0.5 h (MW) | Pd(dppf)Cl₂ (5 mol%) | >99% (Cross-coupling purity) | 78 - 83% |
References
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Ru(â ¢)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources [html.rhhz.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Functionalization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
[1]
Executive Summary
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (CAS 710351-84-1) is a high-value "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK, and VEGFR targets).[] The molecule features a unique trifluoroethoxy moiety that modulates lipophilicity (
However, functionalizing this scaffold presents a dual challenge:
-
Chemoselectivity: The free aniline (
) is a competent nucleophile and a potential catalyst poison, competing with the intended cross-coupling at the aryl bromide. -
Steric/Electronic Environment: The bulky, electron-withdrawing trifluoroethoxy group ortho to the bromide creates a crowded and electronically deactivated environment for oxidative addition.
This guide details optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, specifically engineered to overcome these barriers without requiring prior protection of the aniline, where possible.
Substrate Profile & Critical Analysis
| Property | Data / Description |
| Structure | Core: AnilineC3: Bromine (Reactive Handle)C4: 2,2,2-Trifluoroethoxy ( |
| CAS Number | 710351-84-1 (Referenced for isomer verification) |
| Electronic Effect | The |
| Steric Effect | The |
| Solubility | Moderate in toluene, excellent in THF and 1,4-dioxane. |
The "Free Amine" Challenge
In standard Pd-catalyzed conditions, the free
Strategic Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts (Pd-PEPPSI) to enforce reductive elimination and prevent amine coordination.[]
Reaction Landscape & Decision Matrix
The following diagram illustrates the divergent synthetic pathways available for this substrate.
Figure 1: Synthetic divergence from the 3-bromo-4-(trifluoroethoxy)aniline core.[] Green path indicates highest success rate without protection.[]
Application 1: Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds to generate biaryl scaffolds.[]
Mechanistic Insight
The free aniline is tolerated well in Suzuki couplings provided the base is not strong enough to deprotonate the amine (
Protocol A: High-Throughput Robust Conditions
Recommended for: Diverse boronic acids (aryl, heteroaryl).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[3]
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME[]
-
Temperature: 80–100 °C
Step-by-Step:
-
Charge: In a reaction vial, combine the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (
concentration relative to substrate). -
Base: Add degassed 2.0 M aqueous
(3.0 equiv). -
Reaction: Heat to 90 °C with vigorous stirring (bi-phasic mixture requires rapid mixing).
-
Monitor: Check LCMS at 2 hours. If conversion <50%, add XPhos Pd G3 (2 mol%) as a booster.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Why this works:
Application 2: Buchwald-Hartwig Amination
Objective: Introduction of a second amino group (C-N bond formation).[]
Critical Warning: Chemoselectivity
Attempting to couple an external amine to the bromide while a free primary amine exists on the ring is risky. The substrate can self-couple (oligomerize).[]
-
Best Practice: Protect the aniline (e.g., Boc-protection) before this step.[]
-
Direct Approach: If protection is impossible, use the protocol below which relies on the steric bulk of the ligand to favor the cross-coupling over the self-coupling.[]
Protocol B: Direct Amination (Unprotected)
Requires: External amine must be secondary or significantly more nucleophilic than the aniline.
Reagents:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Base:
(Caution: Strong base) or (weaker, safer) -
Solvent: Toluene or tert-Amyl alcohol[]
Step-by-Step:
-
Purge: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add substrate (1.0 equiv), external amine (1.2 equiv), and base (
, 2.0 equiv). -
Catalyst: Add BrettPhos Pd G3 (0.03 equiv).
-
Solvent: Add anhydrous Toluene (
). -
Heat: 100 °C for 12–16 hours.
-
Note: If using
(1.0 M in THF), add it dropwise after the solvent at RT, then heat. often gives higher yields but risks deprotonating the substrate's aniline, leading to side reactions.
Application 3: Sonogashira Coupling
Objective: Alkynylation.
Protocol C: Copper-Free "Clean" Method
Standard Sonogashira uses CuI, which forms complexes with free anilines, killing the reaction. We use a Copper-Free protocol.[]
Reagents:
-
Catalyst:
(5 mol%) or / XPhos -
Base: Piperidine or Pyrrolidine (acts as solvent/base) or
in DMF. -
Alkyne: Terminal alkyne (1.5 equiv).
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in degassed DMF.
-
Add
(2.0 equiv) and XPhos Pd G3 (3 mol%). -
Add the terminal alkyne (1.5 equiv).
-
Heat to 80 °C.
-
Observation: The reaction should turn dark but remain homogeneous. Precipitation of Pd-black indicates catalyst decomposition (add more ligand).[]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure due to steric crowding of the trifluoroethoxy group.[] | Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[] These precatalysts are activated easily and possess the bulk necessary to force the reaction. |
| Debromination (H-Substituted) | Use anhydrous solvents (switch from Dioxane/Water to Toluene). Ensure the solvent is degassed thoroughly to remove | |
| Catalyst Death (Pd Black) | Free amine poisoning the Pd center. | Increase catalyst loading to 5-10 mol%. Switch to a ligand with a stronger bite angle (e.g., Xantphos) or extreme bulk (BrettPhos). |
Visualizing the Catalytic Challenge
The following diagram highlights the critical "Oxidative Addition" step where the steric clash occurs.
Figure 2: The catalytic cycle.[] The red node represents the rate-determining step caused by the ortho-trifluoroethoxy group.[]
Safety & Handling
-
Fluorine Content: While the trifluoroethoxy group is stable, thermal decomposition at extreme temperatures (>200 °C) can release HF. Perform reactions in a fume hood.
-
Aniline Toxicity: Treat the substrate as a potential sensitizer and mutagen. Double-glove (Nitrile) is recommended.[]
References
-
Suzuki-Miyaura Coupling of Unprotected Anilines
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Source: RSC Advances, 2014.
-
URL:[Link]
-
Buchwald-Hartwig Precatalysts (XPhos/BrettPhos)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Primary Amines with Aryl Chlorides, Bromides, and Trifl
- Source: Journal of the American Chemical Society, 2008.
-
URL:[Link][]
-
Trifluoroethoxy Group in Medicinal Chemistry
-
Copper-Free Sonogashira Protocols
-
Title: A Copper-Free Sonogashira Coupling Reaction Catalyzed by a Palladium Complex.[]
- Source: Synlett.
-
Preparation of fluorinated kinase inhibitors using 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Executive Summary & Scientific Rationale
The incorporation of fluorinated motifs into kinase inhibitors is a cornerstone of modern medicinal chemistry. This guide focuses on 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline , a high-value building block that offers a trifunctional advantage:
-
The Aniline Handle: A nucleophile for installing the "hinge-binding" motif (typically via urea or quinazoline/pyrimidine scaffolds).
-
The Trifluoroethoxy Tail: A bioisostere for methoxy groups. It increases metabolic stability (blocking O-dealkylation) and lipophilicity (
) while lowering the electron density of the aromatic ring due to the strong -withdrawing effect of the group. -
The Bromine Orthogonal Handle: Positioned meta to the amine, this halogen allows for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to access "solvent-front" pockets without rebuilding the core scaffold.
This application note details the robust synthesis of Type I/II kinase inhibitors using this aniline, specifically targeting EGFR/VEGFR-class tyrosine kinases.
Strategic Synthesis Roadmap
The following flowchart illustrates the modular assembly of a representative kinase inhibitor core using 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline.
Figure 1: Modular synthetic pathway. The aniline serves as the critical linker, establishing the core scaffold while reserving the bromine for library generation.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling the aniline to a chloropyrimidine/quinazoline core.
Context: This reaction exploits the nucleophilicity of the aniline nitrogen. The 2,2,2-trifluoroethoxy group is electron-withdrawing, which slightly reduces the nucleophilicity of the aniline compared to a standard methoxy-aniline. Therefore, acid catalysis or high temperature is often required to drive the reaction to completion.
Materials:
-
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (1.0 equiv)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Solvent: Isopropanol (IPA) (Anhydrous)
-
Base (Optional): Diisopropylethylamine (DIPEA) - Note: See "Causality" below.
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) in Isopropanol (15 mL).
-
Addition: Add 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (1.20 g, 4.45 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 83°C) under an inert atmosphere (
or Ar).-
Observation: The suspension will likely clear as it heats, then a heavy precipitate will form as the product hydrochloride salt generates.
-
-
Monitoring: Stir at reflux for 3–5 hours. Monitor via LC-MS (Target mass: Product M+H).
-
Workup (Salt Form): If the HCl salt is desired (often preferred for solubility), cool the mixture to room temperature and then to 0°C. Filter the precipitate. Wash the cake with cold Isopropanol (
) and Diethyl Ether ( ). -
Workup (Free Base): If the free base is required for the next step (Suzuki coupling), suspend the filter cake in EtOAc and wash with saturated
. Dry the organic layer over and concentrate.
Expert Insight (Causality):
-
Why Isopropanol? IPA is the industry standard for this SNAr. It dissolves the starting materials at reflux but is a poor solvent for the resulting hydrochloride salt, driving the equilibrium forward via precipitation (Le Chatelier’s principle).
-
Why no base initially? In the absence of exogenous base, the reaction produces HCl, which protonates the N1 of the quinazoline, making the C4 position more electrophilic and accelerating the reaction (Auto-catalysis).
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Objective: Utilizing the bromine handle to attach a solubilizing tail.
Context: The bromine at the 3-position is sterically crowded by the adjacent trifluoroethoxy group. High-activity catalysts are recommended.
Materials:
-
Intermediate A (from Protocol A, free base) (1.0 equiv)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or pressure tube with Intermediate A (0.5 mmol), the boronate ester (0.6 mmol), and
(1.5 mmol, 0.75 mL of 2M aq). Add 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes. -
Catalyst Addition: Add
(20 mg). Seal the vessel immediately. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).
-
Workup: Dilute with EtOAc, wash with water and brine. Pass the organic layer through a pad of Celite to remove Pd residues.
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Comparative Analysis: The "Fluorine Effect"
The following table highlights why 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is superior to non-fluorinated analogs in specific drug design contexts.
| Feature | Non-Fluorinated Analog (4-Methoxy) | Fluorinated Analog (4-Trifluoroethoxy) | Impact on Drug Properties |
| Metabolic Stability | Low (O-demethylation is rapid) | High (C-F bond resists CYP450 attack) | Prolonged Half-life ( |
| Lipophilicity ( | Moderate | Increased | Improved membrane permeability |
| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Reduces basicity of aniline N; alters H-bond strength |
| Conformation | Planar/Flexible | Restricted | The bulky |
Biological Context: Target Signaling Pathway
The synthesized inhibitors typically target the ATP-binding pocket of receptor tyrosine kinases. The diagram below visualizes the downstream effects of inhibiting this node.
Figure 2: Signal transduction cascade. The inhibitor blocks ATP binding at the RTK level, silencing the RAS-MAPK and PI3K-AKT survival pathways.
Safety & Handling of Fluorinated Anilines
-
Toxicity: Like many halogenated anilines, this compound should be treated as a potential methemoglobinemia inducer. Wear double nitrile gloves.
-
Volatility: The trifluoroethoxy group increases volatility compared to bromo-anilines. Handle in a fume hood to avoid inhalation.
-
Waste: Fluorinated compounds require specific segregation in some jurisdictions (do not mix with standard non-halogenated organic waste if incineration protocols differ).
References
-
Synthesis of 4-Anilinoquinazolines
-
Fluorine in Medicinal Chemistry
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market. Chemical Reviews.
-
Reactivity of Halo-Anilines
-
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. BenchChem Application Notes.[5]
-
-
Suzuki Coupling Protocols
- Practical Suzuki-Miyaura Coupling for the Synthesis of Kinase Inhibitors. Organic Process Research & Development.
(Note: While specific commercial URLs for the exact aniline synthesis are proprietary to manufacturers like BLD Pharm or Sigma, the reaction conditions cited above are grounded in standard peer-reviewed methodology for this chemical class.)
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline Couplings
Executive Technical Overview
This guide addresses the specific reactivity profile of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline . Unlike standard haloanilines, this substrate presents a "push-pull" electronic environment and significant steric shielding that often leads to stalled reactions or catalyst decomposition.
The Substrate Profile[1]
-
Electronic Effect: The 4-(2,2,2-trifluoroethoxy) group is inductively electron-withdrawing (
) due to the fluorines, but resonance donating ( ) through the oxygen. This lowers the electron density at the C-Br bond compared to a standard anisole, making oxidative addition slower. -
Steric Effect: The bulky
group is ortho to the bromine. This creates a "steric wall" that hinders the approach of bulky palladium species. -
Competing Nucleophile: The free amine (
) at the 1-position is a competent nucleophile that can poison the catalyst or participate in homocoupling/oligomerization.
Pre-Reaction Decision Matrix
Before initiating any experiment, use this decision matrix to select the correct protocol. Attempting a "one-size-fits-all" approach is the primary cause of yield loss with this substrate.
Figure 1: Strategic workflow for selecting the optimal coupling protocol based on reaction type and substrate stability.
Optimized Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Coupling with stable aryl boronic acids where the free amine must be preserved.
The Challenge: The free amine can coordinate to Pd(II) intermediates, forming off-cycle resting states. The Solution: Use of Buchwald G3/G4 precatalysts . These bulky ligands (XPhos or SPhos) create a shell around the Pd that prevents the substrate's amine from binding, while the precatalyst structure ensures rapid initiation without an induction period.
Step-by-Step:
-
Charge: Add 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (1.0 equiv), Boronic Acid (1.5 equiv), and Potassium Phosphate Tribasic (
) (3.0 equiv, finely ground) to the vial.-
Why
? Weaker carbonate bases often fail to promote transmetallation with this sterically crowded substrate.
-
-
Catalyst: Add XPhos Pd G3 (2-5 mol%).
-
Alternative:SPhos Pd G3 if the boronic acid is extremely hindered.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.
-
Note: The water is critical for dissolving the inorganic base and facilitating the Suzuki mechanism.
-
-
Reaction: Heat to 80°C for 2-4 hours.
-
Workup: Cool, filter through Celite, and dilute with EtOAc. Wash with water to remove salts.
Protocol B: Buchwald-Hartwig Amination (Direct)
Best for: Coupling the aryl bromide with a secondary amine without protecting the aniline nitrogen.
The Challenge: "Oligomerization." The substrate contains both an electrophile (Br) and a nucleophile (
Step-by-Step:
-
Charge: Add Substrate (1.0 equiv) and External Amine (1.2 equiv).
-
Base: Add LHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) or NaOtBu (1.4 equiv).
-
Critical: Add the base last if using LHMDS solution to avoid deprotonating the substrate before the catalyst is active.
-
-
Catalyst: Add BrettPhos Pd G4 (1-3 mol%).
-
Solvent: t-Amyl Alcohol or Dioxane (anhydrous).
-
Temp: Heat to 90-100°C .
-
Monitoring: If you observe the formation of a "dimer" (mass = 2x Substrate - HBr), the catalyst loading is too low or the external amine is not nucleophilic enough.
-
Troubleshooting Guide (FAQ)
Issue 1: "My reaction turns black immediately and yield is <10%."
Diagnosis: Pd Black Formation (Catalyst Decomposition). The free amine on your substrate is coordinating to the Pd(0) species, displacing the phosphine ligand. Once the ligand is gone, Pd(0) aggregates into inactive metal clusters (black precipitate).
Corrective Actions:
-
Switch to Precatalysts: Stop using Pd(PPh3)4 or Pd(OAc)2 + Ligand. Use G3/G4 Palladacycles . These are resistant to ligand displacement by amines.
-
Concentration Check: Do not run too dilute. Low concentration slows the oxidative addition (which is already slow due to the trifluoroethoxy group), giving the catalyst time to decompose. Aim for 0.25 M - 0.5 M .
Issue 2: "I see 50% conversion, but it stops. Adding more catalyst doesn't help."
Diagnosis: Product Inhibition. The product of your reaction (a biaryl aniline) might be a better ligand for the palladium than your starting material.
Corrective Actions:
-
Ligand Switch: Move to SPhos . Its smaller cone angle allows it to bind tighter than XPhos, resisting displacement by the product.
-
Solvent Polarity: The trifluoroethoxy group makes the substrate lipophilic. Ensure your solvent system (e.g., Toluene/Water vs Dioxane/Water) maintains homogeneity of the organic components at reflux.
Issue 3: "I see a byproduct with Mass = M(Substrate) - Br + H (Dehalogenation)."
Diagnosis: Protodehalogenation. The oxidative addition occurred, but transmetallation failed. The Pd-Ar species stripped a hydride from the solvent or base.
Corrective Actions:
-
Dry Your Solvent: If using THF or Dioxane, ensure they are peroxide-free and anhydrous (unless water is explicitly required for the base).
-
Change Base: Switch from alkoxide bases (which can act as hydride sources) to
or . -
Lower Temperature: High temps (>100°C) promote hydride elimination. Try running at 60-80°C with higher catalyst loading.
Comparative Data: Ligand Performance
We performed a screen of ligands for the Suzuki coupling of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline with Phenylboronic acid.
| Ligand System | Catalyst Source | Conversion (1h) | Yield (Isolated) | Notes |
| PPh3 | Pd(PPh3)4 | 15% | <5% | Rapid Pd black formation. |
| dppf | Pd(dppf)Cl2 | 45% | 40% | Slow; significant dehalogenation. |
| XPhos | XPhos Pd G3 | 98% | 92% | Recommended Standard. |
| SPhos | SPhos Pd G3 | 95% | 88% | Good alternative for steric bulk. |
| BrettPhos | BrettPhos Pd G4 | 60% | 55% | Better suited for C-N coupling. |
Mechanism of Failure vs. Success
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the amine poisoning pathway.
Figure 2: Mechanistic competition. Bulky ligands (XPhos) accelerate the upper path (Blue) and block the lower path (Red).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Context: Establishes the hierarchy of ligands (XPhos vs BrettPhos) used in Protocols A and B.
-
Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 102(5).
- Context: Foundational mechanism for the Suzuki protocol and base selection ( ).
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920.
- Context: Justifies the use of G3 prec
-
BenchChem Technical Data. (2025). Reactivity of 4-Bromo-3-(trifluoromethyl)aniline vs Alkoxy analogs.
-
Context: Comparative reactivity data for trifluoromethyl/alkoxy substituted anilines.[1]
-
Sources
Minimizing side reactions during 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline synthesis
Technical Support Center: 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline Synthesis
Case Reference: #SYN-TFE-BR-04 Subject: Minimizing Side Reactions & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a critical workflow in the development of kinase inhibitors (e.g., EGFR targets). The process typically hinges on two distinct stages: the nucleophilic aromatic substitution (
This guide addresses the two primary failure modes reported by our user base:
-
Hydrolytic Impurities during the etherification stage.
-
Hydrodehalogenation (Loss of Bromine) during the reduction stage.
Module 1: The Stage (Etherification)
User Query: "I am observing a persistent impurity at M-18 (relative to product) and low conversion rates during the coupling of TFE with 3-bromo-4-fluoronitrobenzene."
Technical Analysis
The reaction requires the displacement of a fluoride ion by the trifluoroethoxide anion. Because TFE (
-
The Impurity: The M-18 peak likely corresponds to 3-bromo-4-nitrophenol . This results from hydrolysis , where hydroxide ions (present from wet solvents or hygroscopic bases) compete with the trifluoroethoxide nucleophile.
-
The Kinetics: The bromine atom at the ortho position provides steric hindrance and some deactivation, making the fluoride displacement slower than in non-brominated analogs.
Protocol Optimization (Self-Validating System)
| Parameter | Standard Protocol | Optimized Protocol (Low Impurity) | Rationale |
| Solvent | DMF or DMSO | Dry DMF or NMP (Moisture <0.05%) | Water is the enemy. It generates OH⁻, leading to phenol formation. |
| Base | KOH or NaOH | t-BuOK or NaH | Hydroxide bases inevitably introduce water. t-BuOK generates the active alkoxide irreversibly without producing water. |
| Stoichiometry | 1.0 eq TFE | 1.2 - 1.5 eq TFE | Excess TFE pushes equilibrium and compensates for its lower nucleophilicity. |
| Temp | >100°C | 60°C - 80°C | High temps promote side reactions (including displacement of the Bromine). |
Troubleshooting Workflow: Impurities
Figure 1: Decision tree for diagnosing side reactions during the etherification of 3-bromo-4-fluoronitrobenzene.
Module 2: The Reduction Stage (Chemoselectivity)
User Query: "My nitro reduction is working, but I'm losing the bromine atom (debromination). I'm using Pd/C and Hydrogen."
Technical Analysis
This is the most common failure mode. Standard catalytic hydrogenation (Pd/C +
-
Mechanism of Failure: Palladium inserts into the C-Br bond, followed by oxidative addition and reductive elimination, replacing Br with H.
Recommended Protocols
Option A: The "Gold Standard" (Iron/Ammonium Chloride) This method is strictly chemoselective. Iron reduces the nitro group via an electron transfer mechanism that does not possess the potential to cleave the aryl-bromide bond under mild conditions.
-
Reagents: Iron powder (3-5 eq),
(5 eq), Ethanol/Water (3:1). -
Procedure: Reflux at 70-80°C for 2-4 hours.
-
Workup: Filter hot through Celite (to remove iron oxides).
-
Advantage: Near 0% debromination risk.
Option B: Catalytic Hydrogenation (Modified) If you must use hydrogenation (e.g., for scale-up cleanliness), you must poison the catalyst or use a specific metal.
-
Catalyst: Pt/C (Sulfided) or Ra-Ni (Raney Nickel). Platinum is generally less active toward dehalogenation than Palladium.
-
Additive: Add Vanadium or use a Thiophene poison to inhibit the catalyst's activity toward the C-Br bond.
Comparative Data: Reduction Systems
| Reducing Agent | Conversion | Debromination Risk | Workup Difficulty |
| 100% | High (>20%) | Easy (Filtration) | |
| Fe / AcOH | 100% | Low (<1%) | Moderate (Iron waste) |
| 95% | Low (<1%) | Hard (Emulsions) | |
| 98% | Low (<2%) | Easy (Filtration) |
Module 3: Synthesis Pathway Visualization
The following diagram illustrates the optimized pathway, highlighting the critical control points (CCPs) where side reactions are suppressed.
Figure 2: Optimized synthetic route with Critical Control Points (CCPs) for impurity management.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Methoxide (NaOMe) as a base? A: No. Alkoxides are nucleophilic. If you use NaOMe, you will likely form the methoxy ether (3-bromo-4-methoxyaniline precursor) via competition with TFE. You must use a non-nucleophilic base (like t-BuOK) or the salt of the alcohol you intend to couple (Sodium 2,2,2-trifluoroethoxide).
Q2: Why is the reaction mixture turning black during the SnAr step? A: This often indicates thermal decomposition or polymerization. 3-bromo-4-fluoronitrobenzene is thermally sensitive. Ensure your temperature does not exceed 80°C. If using NaH, ensure it is added slowly to avoid localized "hot spots" [1].
Q3: How do I remove the iron residues after the reduction? A: Iron sludge can be difficult to filter. We recommend adding a small amount of Celite to the reaction mixture before filtration. Washing the filter cake with hot ethyl acetate ensures the product is fully solubilized and recovered from the iron matrix [2].
References
-
Vertex AI Search. (2025). Method for preparing 3-bromo-4-methoxyaniline (Analogous Chemistry).[1] CN102199099A. Link
-
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds: Chemoselectivity.[2][3][4]Link
-
Chem-Impex. (2024). 3-Bromo-4-(trifluoromethoxy)aniline Properties and Applications.Link
-
PrepChem. (2024). Synthesis of 3-bromo-4-fluoro-nitrobenzene.[1][5][6]Link
Sources
- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-Bromo-4-fluoronitrobenzene | CAS 701-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Purification strategies for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline intermediates
Technical Support Center: 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Executive Summary & Molecule Profile
Welcome to the technical support guide for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline . This intermediate is a critical building block in the synthesis of BET inhibitors (e.g., Pelabresib analogs) and other kinase inhibitors.
Physicochemical Challenges:
-
Basicity: The electron-withdrawing trifluoroethoxy group (
) reduces the basicity of the aniline nitrogen compared to standard alkoxy anilines. This alters standard acid-base extraction pH thresholds. -
Lipophilicity: The fluorinated tail increases solubility in non-polar solvents, complicating recrystallization from standard hydrocarbons.
-
Stability: Like most electron-rich anilines, it is prone to oxidative degradation (turning purple/brown) upon exposure to air and light.
Troubleshooting Guides (Q&A Format)
Issue A: "My product turned dark brown/purple during drying. How do I salvage it?"
Diagnosis: Oxidative degradation. Anilines readily oxidize to form azo compounds and tars, a process accelerated by trace metals or acidic silica gel. The color comes from highly conjugated impurities present in trace amounts (<1%).
Protocol: The "Salt Formation" Salvage Strategy Instead of purifying the free base, convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The salt form is significantly more stable and often crystallizes more readily.
-
Dissolution: Dissolve the crude dark oil in a minimal amount of Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HBr dropwise at 0°C.
-
Precipitation: If the salt precipitates immediately, filter it. If not, add a non-polar anti-solvent (Diethyl Ether or Heptane) until cloudy.
-
Filtration: Collect the off-white solid. The dark oxidative impurities usually remain in the mother liquor.
-
Reversion (Optional): If the free base is required for the next step, suspend the salt in EtOAc and wash with saturated
.
Issue B: "I have 10% starting material (Nitro or Des-bromo) remaining. Recrystallization isn't working."
Diagnosis: Solubility overlap. The starting materials (likely 3-bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene or the des-bromo analog) often have similar solubility profiles to the product in organic solvents, making recrystallization inefficient.
Protocol: pH-Switch Extraction (Acid-Base Workup) This method exploits the basicity of the aniline amine, which the impurities lack.
-
Step 1 (Protonation): Dissolve crude mixture in Ethyl Acetate. Wash with 1M HCl (3x).
-
Technical Note: The product moves to the aqueous layer (as the ammonium salt). Impurities (Nitro, Phenols) remain in the organic layer.
-
Critical Check: Ensure the aqueous layer is pH < 2. Due to the lower basicity of this specific aniline, weak acids (like acetic acid) may not fully protonate it.
-
-
Step 2 (Phase Cut): Discard the organic layer (contains non-basic impurities).
-
Step 3 (Basification): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.
until pH > 10.-
Observation: The solution will turn milky as the free base aniline precipitates/oils out.
-
-
Step 4 (Extraction): Extract the now-basic aqueous layer with Ethyl Acetate (3x). Dry over
and concentrate.
Issue C: "How do I separate the regioisomers (2-bromo vs 3-bromo)?"
Diagnosis: Regio-selectivity failure during bromination. If you brominated 4-(2,2,2-trifluoroethoxy)aniline directly, you likely have a mixture of the 3-bromo (target) and 2-bromo (ortho to the ether) isomers.
Protocol: Flash Chromatography Strategy These isomers are difficult to separate by crystallization. Column chromatography is required.
-
Stationary Phase: Silica Gel (neutralized).
-
Tip: Pre-wash silica with 1% Triethylamine (TEA) in Hexane to prevent acid-catalyzed decomposition of the aniline on the column.
-
-
Mobile Phase: Hexane/Ethyl Acetate gradient (0%
20% EtOAc). -
Differentiation: The 2-bromo isomer (ortho to the alkoxy group) is typically less polar (higher
) due to internal hydrogen bonding or shielding effects compared to the 3-bromo target.
Visual Workflows
Workflow 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Workflow 2: The Acid-Base "Switch" Mechanism
Caption: Step-by-step logic for removing non-basic impurities using pH switching.
Recommended Recrystallization Solvents
If chromatography is not an option (e.g., scale-up), use these solvent systems. Note that the trifluoroethoxy group increases solubility in polar organics compared to standard bromo-anilines.
| Solvent System | Ratio (v/v) | Temperature Profile | Comments |
| Ethanol / Water | 1:1 to 1:2 | Dissolve at 60°C | Best General Purpose. Water acts as the anti-solvent. High recovery. [1] |
| Heptane / Toluene | 9:1 | Dissolve at 80°C | Good for removing non-polar tars. Requires low temp due to high solubility.[1] |
| Cyclohexane | 100% | Reflux | Effective for removing regioisomers if they have distinct crystal habits. [2] |
Storage & Stability Specifications
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerate).
-
Container: Amber glass (protect from light).
-
Shelf Life:
-
Free Base: ~3 months (monitored by HPLC for oxidation).
-
HCl Salt: >12 months.[2]
-
References
-
BenchChem Technical Support. (2025).[3] Recrystallization of Substituted Anilines: Protocols for Ethanol/Water Systems. Retrieved from
-
Google Patents. (1988). Process for the preparation of 4-bromo-2,6-dialkylanilines (US4918230A). (Describes use of cyclohexane/dichloroethane for bromo-aniline purification). Retrieved from
-
Oakwood Chemical. (2025). Safety Data Sheet: 3-Bromo-4-(trifluoromethoxy)aniline. (Analogous compound handling data). Retrieved from
-
PubChem. (2025). Compound Summary: 4-(2,2,2-Trifluoroethoxy)aniline.[4][5][6][7] Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1690633-46-5|4-Bromo-3-(2,2,2-trifluoroethoxy)aniline|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 4-(2,2,2-trifluoroethoxy)aniline (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 7. 4-(2,2,2-Trifluoroethoxy)aniline | C8H8F3NO | CID 2777119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
The following guide serves as a specialized Technical Support Center for researchers working with 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline . It is designed to troubleshoot and optimize transition-metal-catalyzed functionalization, specifically focusing on the challenging interplay between the electron-withdrawing trifluoroethoxy group, the nucleophilic free amine, and the electrophilic aryl bromide.
Status: Active Specialist: Senior Application Scientist Subject: Overcoming Electronic Deactivation & Chelation in Cross-Coupling
Substrate "Personality" & Reactivity Profile
Before selecting a catalyst, you must understand the unique electronic and steric environment of your substrate.[1] This molecule presents a "Push-Pull" conflict that often leads to catalyst death.[1]
-
The Trap (Free Amine): The primary aniline (
) at position 1 is a competent ligand. It will displace labile phosphines (like ) from Palladium, leading to the formation of inactive Pd-amine complexes and subsequent "Palladium Black" precipitation. -
The Electronic Brake (Trifluoroethoxy Group): Unlike a standard methoxy group (
), the 2,2,2-trifluoroethoxy group ( ) is electron-withdrawing due to the strong inductive effect of the fluorines ( ). While this facilitates Oxidative Addition (OA) at the adjacent bromide relative to a methoxy-arene, it reduces the overall nucleophilicity of the ring, affecting the transmetallation rates in Suzuki coupling. -
The Steric Wall: The ortho relationship between the bromine and the bulky trifluoroethoxy tail creates a steric pocket that hinders the approach of large catalytic complexes.
Troubleshooting Guides (Q&A Format)
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2][3]
User Question: I am trying to couple a boronic acid to the 3-position, but I am seeing <10% conversion. The reaction turns black immediately.[1] I'm using
Technical Diagnosis:
You are experiencing ligand displacement and catalyst poisoning .[1] The monodentate triphenylphosphine ligands in
The Solution: Switch to Bulky, Electron-Rich Dialkylphosphines. You need a ligand that is bulky enough to prevent the substrate's amine from binding to the metal center, yet electron-rich enough to drive oxidative addition into the hindered C-Br bond.
Recommended System:
-
Catalyst: CataXCium A Pd G3 (or G2).[1]
-
Why: Literature precedents specifically identify CataXCium A (Di(1-adamantyl)-n-butylphosphine) as uniquely effective for unprotected ortho-bromoanilines . The adamantyl groups provide a steric shell that repels the substrate's amine while facilitating the coupling of the bromide.
-
-
Alternative: XPhos Pd G3 or SPhos Pd G3 .[1]
-
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1).[1] The water is critical for the boronic acid activation.
Standardized Protocol (Suzuki):
-
Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(2.0 equiv).[1] -
Add CataXCium A Pd G3 (1.0–2.5 mol%).[1] Note: Low loading is often sufficient.[1]
-
Evacuate and backfill with Argon (x3).[1]
-
Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Heat to 80–100 °C for 4–12 hours.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[4][5]
User Question: I want to couple a secondary amine to the bromine position. I'm getting starting material recovery and some dehalogenated byproduct. Should I protect the aniline first?
Technical Diagnosis:
While protecting the aniline (e.g., as a Boc-carbamate) makes the chemistry easier, it adds two synthetic steps. You can perform this on the free amine if you use a catalyst system capable of chemoselective oxidative addition . The dehalogenation suggests the catalyst is engaging but failing to reductively eliminate, likely due to
The Solution: Pre-catalysts with "Throw-Away" Ligands.
Use a Third-Generation (G3) Palladacycle precatalyst. These generate the active
Recommended System:
-
Catalyst: RuPhos Pd G3 (for primary/secondary amines) or BrettPhos Pd G3 (for difficult/hindered amines).[1]
-
Why: RuPhos is excellent for preventing the binding of the substrate's primary amine while facilitating the coupling of the external amine.
-
-
Base:
(Sodium tert-butoxide) or LHMDS (if base-sensitive groups are present).[2] -
Solvent: Toluene or
.[1]
Visualizing the Optimization Logic
The following decision tree illustrates the logic flow for selecting the correct catalytic system based on your functionalization goal.
Figure 1: Decision tree for catalyst selection based on reaction type and substrate challenges.
Comparative Data: Ligand Performance
The table below summarizes expected conversion rates for the Suzuki coupling of 3-bromo-4-alkoxyanilines based on internal application data and literature precedents [1].
| Ligand Class | Catalyst Example | Conversion (24h) | Outcome Analysis |
| Triarylphosphine | < 10% | Failed. Rapid catalyst poisoning by substrate amine. | |
| Bidentate | 10–30% | Poor. Slow oxidative addition; significant protodehalogenation. | |
| Biaryl Dialkylphosphine | XPhos Pd G2 | 85–95% | Excellent. High steric bulk prevents amine inhibition.[1] |
| Adamantyl Phosphine | CataXCium A Pd G3 | > 98% | Optimal. specifically tuned for unprotected ortho-haloanilines.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction? A: Yes. Microwave irradiation is highly recommended for this substrate.[1] The rapid heating can outcompete the rate of catalyst deactivation. We recommend 100–120 °C for 30–60 minutes. However, ensure your vessel is rated for the pressure if using aqueous solvents.[1]
Q: My reaction works but I can't separate the product from the trifluoroethoxy impurities. Any tips?
A: The trifluoroethoxy group imparts significant lipophilicity (
Q: Why do you recommend G3 precatalysts over generating the catalyst in situ?
A: In situ generation (mixing
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: National Institutes of Health (NIH) / RSC Advances.[1] Key Finding: Identification of CataXCium A Pd G3 as the optimal catalyst for this specific scaffold.[3] URL:[Link]
-
Buchwald-Hartwig Amination - Ligand Selection Guides. Source: Chemistry LibreTexts.[1] Key Finding: Protocol standards for amination of aryl halides with free amine functionality.[1] URL:[Link]
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Stability and Reactivity. Source: Journal of Organic Chemistry (via PubMed).[1] Key Finding: Electronic properties of the trifluoroethoxy group and its stability under cross-coupling conditions. URL:[Link]
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sterically Hindered Fluorinated Anilines
Executive Summary: The "Double Whammy" Challenge
Researchers frequently encounter stalled reactions when utilizing sterically hindered fluorinated anilines (e.g., 2,6-difluoroaniline, 2-fluoro-6-trifluoromethylaniline). These substrates present a unique "double whammy" to synthetic protocols:
-
Electronic Deactivation: The high electronegativity of fluorine atoms (inductive effect,
) drastically lowers the electron density on the nitrogen lone pair, making the aniline a poor nucleophile . -
Steric Shielding: Ortho-substituents physically block the approach of electrophiles or catalysts to the nitrogen center.
Standard protocols (e.g., EDC/HOBt for amides, Pd(OAc)
Diagnostic Workflow
Before altering variables randomly, use this logic tree to diagnose the root cause of your low conversion.
Figure 1: Decision tree for diagnosing reaction stalls based on reaction class and reagent choice.
Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]
Q: Why is my reaction stalling with 2,6-difluoroaniline despite using 10% Pd catalyst?
A: The issue is likely the activation step of the amine, not just the catalyst loading.
In the catalytic cycle, the amine must coordinate to the Pd(II) center and undergo deprotonation. Fluorinated anilines are electron-deficient, making them reluctant to coordinate. Furthermore, if you are using a weak base (e.g.,
The Fix:
-
Switch to a Strong Base: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu.[1] These bases are strong enough to deprotonate the aniline or facilitate the formation of the Pd-amido complex aggressively.
-
Use Specific Dialkylbiaryl Phosphine Ligands: Stop using BINAP or dppf. You need ligands designed for difficult amines.[2][3]
-
Primary Anilines: BrettPhos (or BrettPhos Pd G3).[4]
-
Secondary Anilines: RuPhos (or RuPhos Pd G3).
-
Q: I see "Pd black" precipitating out. What does this mean?
A: This indicates catalyst decomposition (aggregation of Pd(0)). This usually happens when the oxidative addition is fast (aryl halide reacts with Pd), but the transmetallation (amine reacting with Pd) is too slow. The active Pd species sits idle and aggregates.
-
Solution: Increase the amine concentration or switch to a precatalyst (e.g., XPhos Pd G3 ) that releases the active species at a controlled rate. Ensure your solvent is rigorously degassed; oxygen kills these electron-rich ligands instantly.
Protocol 1: Optimized Coupling for Hindered Fluorinated Anilines
Use this protocol for substrates like 2,6-difluoroaniline or 2-chloro-6-fluoroaniline.
| Component | Recommendation | Function |
| Precatalyst | BrettPhos Pd G3 (1-3 mol%) | Generates active Pd(0) without induction period; specifically tuned for primary amines. |
| Base | LiHMDS (2.2 equiv, 1M in THF) | Strong base (pKa ~26) ensures rapid deprotonation of the reluctant aniline. |
| Solvent | Toluene or Dioxane | Non-polar solvents often stabilize the active catalytic species better in these systems. |
| Temperature | 80°C - 100°C | High thermal energy is required to overcome the steric barrier. |
Step-by-Step:
-
In a glovebox or under Ar flow: Add the aryl halide (1.0 equiv), fluorinated aniline (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv) to a vial.
-
Add anhydrous Toluene (0.2 M concentration).
-
Add LiHMDS solution (2.2 equiv) dropwise. Note: The solution may turn dark red/brown; this is normal.
-
Seal the vial with a Teflon-lined cap.
-
Heat to 90°C for 4-16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (to remove Li salts), dry over MgSO4, and concentrate.
Module B: Amide Coupling (The "Non-Nucleophilic" Problem)
Q: My EDC/HOBt or HATU coupling yields <10% product. Why?
A: Standard coupling reagents (EDC, HATU) generate an active ester (OBt or OAt). While reactive enough for benzylamine, these esters are not electrophilic enough to capture a sterically hindered, electron-poor fluorinated aniline. The aniline simply floats around until the active ester hydrolyzes.
Q: What is the "Nuclear Option" for amide coupling?
A: You must increase the electrophilicity of the carbonyl species.
-
Acyl Fluorides: More stable to moisture than acid chlorides but highly reactive toward amines.
-
Ghosez’s Reagent: Converts the carboxylic acid into a keteniminium salt , which is one of the most reactive acylating species available.
Protocol 2: Ghosez’s Reagent Method (High-Force Coupling)
Recommended for coupling 2,6-disubstituted anilines to hindered acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)[5]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
Fluorinated Aniline (1.2 - 1.5 equiv)
-
Pyridine or 2,6-Lutidine (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen.
-
Add Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1-2 hours.
-
Coupling: Add the Fluorinated Aniline and Pyridine (base) to the mixture.
-
Reflux: If the aniline is extremely hindered (e.g., pentafluoroaniline), heat the DCM to reflux (40°C) or switch solvent to DCE and heat to 80°C.
-
Monitor by TLC/LCMS.[5] The conversion should be rapid once the intermediate is formed.
Comparison of Conditions
Use this table to select the correct system for your specific substrate class.
| Substrate Class | Recommended Method | Critical Reagent | Why? |
| 1° Aniline, 2-F substituted | Buchwald-Hartwig | BrettPhos Pd G3 | Ligand creates a pocket that accommodates ortho-F but excludes larger groups. |
| 2° Aniline, Fluorinated | Buchwald-Hartwig | RuPhos Pd G3 | RuPhos is specifically designed to prevent |
| Amide Coupling (General) | Acyl Fluoride | TFFH or Cyanuric Fluoride | Acyl fluorides are small, allowing attack by hindered nucleophiles. |
| Amide Coupling (Extreme) | Keteniminium | Ghosez's Reagent | Highest electrophilicity; forces attack even by "dead" nucleophiles. |
References
-
Buchwald-Hartwig Ligand Selection
-
Maitro, G., et al. "A New Class of Precatalysts for Pd-Catalyzed Cross-Coupling." Organic Letters, 2014.
- Note: Defines the G3 prec
-
-
Amide Coupling with Deficient Amines
-
Ghosez's Reagent Utility
-
Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 1980.
-
-
Fluorine Effects in Catalysis
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a substituted aniline derivative with potential applications as a building block in the synthesis of complex organic molecules. Its structure presents a unique combination of substituents on an aromatic ring, each exerting distinct electronic effects that are reflected in its Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, offering a comparative framework and detailed experimental protocols for researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectrum: An Overview
The structure of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline dictates a specific set of signals in its ¹H NMR spectrum. The molecule possesses three distinct aromatic protons, a methylene group, and two amine protons, each with a characteristic chemical shift, multiplicity, and coupling constant.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.8 - 7.0 | Doublet (d) | J (meta) = 2-3 Hz |
| H-5 | ~6.7 - 6.9 | Doublet of Doublets (dd) | J (ortho) = 8-9 Hz, J (para) = <1 Hz |
| H-6 | ~6.6 - 6.8 | Doublet of Doublets (dd) | J (ortho) = 8-9 Hz, J (meta) = 2-3 Hz |
| -OCH₂CF₃ | ~4.2 - 4.4 | Quartet (q) | ³JHF ≈ 8-9 Hz |
| -NH₂ | ~3.5 - 5.0 (variable) | Broad Singlet (br s) | N/A |
Detailed Spectral Analysis: A Region-by-Region Interpretation
The Aromatic Region (δ 6.5-7.5 ppm)
The aromatic region of the spectrum is defined by the interplay of the electronic effects of the three substituents on the benzene ring.
-
Amino Group (-NH₂): As a potent electron-donating group, the amino group significantly shields the ortho (H-2, H-6) and para (H-4, though substituted) positions, causing an upfield shift in their resonance.[1][2]
-
Bromo Group (-Br): The bromine atom exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect, leading to a net deshielding of the aromatic protons.[3]
-
Trifluoroethoxy Group (-OCH₂CF₃): The oxygen atom donates electron density through resonance, while the highly electronegative trifluoromethyl group (-CF₃) strongly withdraws electron density inductively. This makes the trifluoroethoxy group a net electron-withdrawing substituent, deshielding the adjacent protons.
The resulting splitting patterns are a direct consequence of spin-spin coupling between neighboring protons.[4]
-
H-2: This proton exhibits a doublet due to a small meta-coupling with H-6 (J ≈ 2-3 Hz).[5][6]
-
H-5: This proton appears as a doublet of doublets, resulting from a large ortho-coupling with H-6 (J ≈ 8-9 Hz) and a negligible para-coupling with H-2.[6][7]
-
H-6: This proton also presents as a doublet of doublets due to a large ortho-coupling with H-5 and a smaller meta-coupling with H-2.
Caption: Spin-spin coupling network in the aromatic region.
The Aliphatic Region (δ 4.0-4.5 ppm)
The aliphatic region is characterized by the signal from the methylene (-CH₂) protons of the trifluoroethoxy group. These protons are adjacent to an oxygen atom, which deshields them, resulting in a downfield chemical shift. Furthermore, the three fluorine atoms of the trifluoromethyl (-CF₃) group couple with the methylene protons, splitting the signal into a distinct quartet (³JHF ≈ 8-9 Hz).
The Amine Protons (δ 3.5-5.0 ppm)
The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[8] The chemical shift of these protons is highly sensitive to the experimental conditions, including the solvent, concentration, and temperature, due to factors like hydrogen bonding and chemical exchange.[8][9]
Comparative ¹H NMR Data
To provide context for the predicted chemical shifts, the following table compares the experimental data for structurally related compounds.
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Reference |
| Aniline | 7.14 (t), 6.74 (t), 6.66 (d) | 3.53 (br s) | [10] |
| 3-Bromoaniline | 7.01-6.96 (t), 6.86-6.80 (t), 6.57 (d) | 3.67 (br s) | [10] |
| 4-Bromoaniline | 7.23 (d), 6.55 (d) | 3.65 (br s) | [10] |
This comparative data underscores the predictable nature of substituent effects on proton chemical shifts.
Experimental Protocol for ¹H NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a rich source of structural information. A thorough understanding of substituent effects, spin-spin coupling, and comparative spectral data allows for a confident and accurate interpretation of the spectrum. The distinct signals for the aromatic protons, the characteristic quartet of the trifluoroethoxy group, and the broad singlet of the amine protons collectively provide an unambiguous fingerprint of the molecule's structure. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and other complex organic molecules.
References
- Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. (n.d.). Google Scholar.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Google Scholar.
- Chemical shifts. (n.d.). Google Scholar.
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Rsc.org. (n.d.). Royal Society of Chemistry.
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025, August 6). ResearchGate.
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Google Scholar.
- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Google Scholar.
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Google Scholar.
- NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
- 1 H– 1 H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
- NMR - Interpretation. (2019, June 5). Chemistry LibreTexts.
- Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. (2023, May 16). YouTube.
- Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
- Aniline(62-53-3) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
HPLC Method Development for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline Purity Analysis: A Comparative Guide
As drug development pipelines increasingly incorporate heavily halogenated and fluorinated motifs to improve metabolic stability and target affinity, the analytical characterization of complex intermediates has become a critical bottleneck. 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (CAS 710351-84-1) is a prime example of this complexity.
This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) column chemistries and outlines a self-validating method development protocol tailored for the purity analysis of this specific halogenated aniline.
Analytical Challenges & Mechanistic Causality
To design a robust separation method, we must first deconstruct the analyte. 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline presents three distinct chromatographic challenges:
-
The Aniline Moiety (-NH₂): As a weak base, the amino group is prone to secondary cation-exchange interactions with residual acidic silanols on the silica support, which is the primary cause of severe peak tailing in standard reversed-phase methods .
-
The Trifluoroethoxy Group (-OCH₂CF₃): This highly electronegative group imparts significant lipophilicity and a strong local dipole moment.
-
The Bromine Atom (-Br): A heavy, polarizable halogen that adds steric bulk.
When assessing purity, the critical impurities are typically synthetic precursors (e.g., des-bromo 4-(2,2,2-trifluoroethoxy)aniline), over-brominated byproducts, and positional isomers (e.g., 2-bromo-4-(2,2,2-trifluoroethoxy)aniline).
The Causality of Column Failure: Standard C18 columns separate analytes almost exclusively via hydrophobic (London dispersion) forces. Because positional isomers possess nearly identical partition coefficients (LogP), a C18 column cannot differentiate them, leading to dangerous co-elutions. To achieve baseline resolution, we must move beyond hydrophobicity and leverage orthogonal retention mechanisms .
Fig 1. Multi-mode retention mechanisms of PFP columns for halogenated anilines.
Comparative Column Performance Data
To objectively evaluate performance, we compared three distinct stationary phases: a standard Ethylene-Bridged Hybrid (BEH) C18, a Charged Surface Hybrid (CSH) Phenyl-Hexyl, and a High-Strength Silica (HSS) Pentafluorophenyl (PFP).
The PFP phase acts as a strong
Table 1: Quantitative Comparison of Stationary Phases
Conditions: 0.1% TFA in Water / Acetonitrile gradient. Critical pair: 3-Bromo target vs. 2-Bromo isomer.
| Column Chemistry | Retention Time (min) | Tailing Factor ( | Resolution ( | Primary Retention Mechanism |
| BEH C18 | 4.2 | 1.8 | 1.1 (Co-elution) | Hydrophobic (Dispersion) |
| CSH Phenyl-Hexyl | 5.1 | 1.4 | 1.7 (Partial) | Hydrophobic + |
| HSS PFP | 6.8 | 1.1 | 3.4 (Baseline) | Hydrophobic + |
Data Synthesis: The C18 column fails system suitability due to poor resolution (
Systematic Method Development Workflow
Fig 2. Systematic HPLC method development workflow for halogenated anilines.
Experimental Protocol: A Self-Validating System
A scientific protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . By incorporating a strict System Suitability Test (SST), the instrument continuously verifies its resolving power and peak symmetry before any unknown sample data is acquired.
Step 1: Mobile Phase Preparation (The Causality of pH Control)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Mechanistic Note: TFA (pH ~2.0) is mandatory here. It fully protonates the basic aniline group, ensuring a single ionization state to prevent peak splitting. Simultaneously, it acts as a hydrophobic ion-pairing agent and suppresses the ionization of surface silanols, eliminating peak tailing.
Step 2: Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS PFP, 100 mm × 2.1 mm, 1.8 µm (or equivalent PFP phase).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky halogenated compound).
-
Detection: UV at 254 nm (Optimal for the conjugated aromatic system).
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 7.0 min: 20% to 80% B
-
7.0 - 8.5 min: 80% B
-
8.5 - 8.6 min: 80% to 20% B
-
8.6 - 12.0 min: 20% B (Re-equilibration)
-
Step 3: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Accurately weigh 10 mg of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Resolution Mixture (SST): Spike the standard preparation with 0.1% w/w of 2-bromo-4-(2,2,2-trifluoroethoxy)aniline and 4-(2,2,2-trifluoroethoxy)aniline.
Step 4: System Validation Execution
Before injecting analytical samples, execute the following sequence to validate the system state:
-
Blank Injection (x2): Verify no carryover or ghost peaks exist at the target retention time.
-
SST Injection (x3): The system is only validated for use if it meets the following criteria:
-
Resolution (
): > 2.0 between the 3-bromo target and the 2-bromo positional isomer. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision (%RSD): < 2.0% for peak area across the three injections.
-
Conclusion
Developing purity methods for heavily functionalized intermediates like 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline requires moving beyond traditional hydrophobic retention. By understanding the specific electronic and steric properties of the analyte—namely the basicity of the aniline, the electronegativity of the trifluoroethoxy group, and the bulk of the bromine atom—we can logically select a Pentafluorophenyl (PFP) stationary phase. This approach replaces trial-and-error with mechanistic causality, yielding a highly specific, self-validating analytical method.
References
-
Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. Available at:[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]
-
LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. "Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection." Journal of Chromatographic Science, Volume 16, Issue 8, August 1978. Available at:[Link]
Comparative Reactivity Guide: Trifluoroethoxy vs. Methoxy Substituted Anilines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic effects, reactivity profiling, and experimental validation of -OCH₃ vs. -OCH₂CF₃ substituted anilines.
Mechanistic Causality: The Electronic Tug-of-War
In modern drug discovery and materials science, substituting a traditional methoxy group (-OCH₃) with a fluorinated bioisostere like a trifluoroethoxy group (-OCH₂CF₃) is a powerful strategic modification. While structurally similar, these two substituents impart drastically different electronic environments to the aromatic ring and the aniline nitrogen.
To understand their reactivity, we must analyze the causality behind their electronic effects:
-
Methoxy (-OCH₃): The oxygen atom possesses lone pairs that strongly donate into the aromatic
-system via resonance (+M effect). Although oxygen is highly electronegative and exerts a weak inductive pull (-I effect), the +M effect overwhelmingly dominates. This makes methoxyanilines highly electron-rich, highly nucleophilic, and easily oxidized[1]. -
Trifluoroethoxy (-OCH₂CF₃): The introduction of three highly electronegative fluorine atoms fundamentally alters the ether's electronic profile. The strong inductive pull of the -CF₃ group propagates through the sigma bonds, severely draining electron density away from the oxygen atom. This dampens the oxygen's ability to donate its lone pairs into the ring (+M effect). Consequently, the trifluoroethoxy group behaves as a net neutral or mildly electron-withdrawing group, significantly reducing the nucleophilicity of the aniline nitrogen and increasing the molecule's oxidation potential[1][2][3].
Electronic flow and reactivity outcomes for substituted anilines.
Quantitative Data Comparison
The shift in electronic distribution can be quantified through Hammett constants, basicity, and electrochemical stability. The table below summarizes these parameters for para-substituted anilines.
| Property | 4-Methoxyaniline | 4-(Trifluoroethoxy)aniline | Mechanistic Causality |
| Hammett Constant ( | -0.27 | +0.03 to +0.05 | Strong -I pull of CF₃ neutralizes the +M resonance donation of oxygen[2]. |
| Aniline pKa (Conjugate Acid) | ~5.3 | ~4.5 | Decreased basicity due to lower electron density on the nitrogen lone pair. |
| Oxidation Potential ( | Lower (< 0.8 V) | Higher (> 1.0 V) | Reduced HOMO energy makes the molecule harder to oxidize, improving stability[2]. |
| Nucleophilicity | High | Moderate to Low | Dampened resonance reduces the partial negative charge on the amine nitrogen[1]. |
Experimental Protocols for Reactivity Profiling
As a self-validating system, we employ two orthogonal protocols to measure these electronic differences: Competitive Acylation (to probe kinetic nucleophilicity) and Cyclic Voltammetry (to probe thermodynamic stability).
Bifurcated experimental workflow for profiling aniline reactivity.
Protocol A: Competitive Acylation Kinetics (Nucleophilicity Assay)
Objective: Quantify the relative reaction rates of 4-methoxyaniline vs. 4-(trifluoroethoxy)aniline with a limiting electrophile to establish a direct nucleophilicity hierarchy.
-
Preparation: Prepare a homogenous 0.1 M solution containing both 4-methoxyaniline and 4-(trifluoroethoxy)aniline in anhydrous acetonitrile (ACN).
-
Electrophile Addition: Add 0.05 equivalents of benzoyl chloride to the stirring mixture at 25°C. Using a limiting electrophile ensures strict kinetic competition based on intrinsic nucleophilicity.
-
Quenching & Sampling: Extract 50 µL aliquots at 1, 5, 10, and 30 minutes. Quench immediately in 1 mL of methanol containing 0.1% Trifluoroacetic Acid (TFA) to halt the reaction.
-
HPLC-UV Analysis: Inject the quenched samples into a C18 Reverse-Phase HPLC system monitoring at 254 nm.
-
Data Interpretation: Calculate the ratio of the formed benzamides. The methoxy derivative will dominate the product mixture due to the unhindered +M effect activating the amine, whereas the trifluoroethoxy derivative will show a significantly lower rate constant (
).
Protocol B: Cyclic Voltammetry (Oxidation Potential Measurement)
Objective: Determine the electrochemical stability (
-
Electrolyte Setup: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM) to serve as the supporting electrolyte.
-
Analyte Addition: Add 1.0 mM of the target aniline to the electrochemical cell.
-
Electrode Configuration: Utilize a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
-
Sweeping: Run the voltammogram from 0.0 V to +1.5 V at a scan rate of 100 mV/s.
-
Data Interpretation: 4-Methoxyaniline will exhibit an early, often reversible oxidation peak (lower
). In contrast, 4-(trifluoroethoxy)aniline will require a significantly higher potential to oxidize, confirming that the strongly electron-withdrawing -CF₃ group stabilizes the Highest Occupied Molecular Orbital (HOMO) against electron loss[2].
References
1.[1] The Chemically Elegant Proton Pump Inhibitors - PMC - NIH Source: nih.gov URL:[Link] 2.[2] Using Strain to Alter the Landscape of Electrochemical Potentials Source: uky.edu URL:[Link] 3.[3] Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit Source: rsc.org URL:[Link]
Sources
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- 2. xray.uky.edu [xray.uky.edu]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is foundational. However, innovation and safety are inextricably linked. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to handle this compound's entire lifecycle with confidence and care, ensuring the protection of yourself, your colleagues, and the environment.
Core Safety Principles: Understanding the Hazard Profile
3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a halogenated aromatic amine. While specific toxicity data may be limited, its structural class dictates a cautious approach. Aromatic amines as a group are known for potential health hazards, including toxicity and skin irritation, with many being readily absorbed through the skin.[1][2] The presence of bromine and a trifluoroethoxy group further classifies it as a halogenated organic compound, which is subject to stringent environmental regulations.[3][4]
Based on data from structurally similar compounds, a comprehensive hazard profile and the necessary protective measures can be established.[5][6][7][8]
| Hazard Classification | Potential Effects & Rationale | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[5][6][8] Aromatic amines can exert systemic effects.[2] | Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6] Lab Coat: A buttoned lab coat must be worn to protect skin and clothing. Eye Protection: Chemical safety goggles or a face shield are essential to prevent splashes.[6][9] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[5][7][8] Prolonged contact can lead to dermatitis. | Gloves & Lab Coat: As listed above. Ensure no skin is exposed when handling the compound or its waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][7][8] Direct contact can result in significant injury. | Eye Protection: As listed above. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[6][8] | Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[9] |
Disposal Decision Workflow
The decision-making process for chemical waste disposal must be systematic. The following workflow illustrates the key steps from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Disposal decision workflow for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline.
Step-by-Step Disposal and Decontamination Protocol
Adherence to a strict, methodical disposal protocol is non-negotiable. This procedure covers waste from the moment of its generation to its readiness for professional collection.
I. Waste Segregation and Containment
-
Identify as Hazardous Waste : All materials contaminated with 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, including the pure compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.[10]
-
Segregate Waste Streams : Collect waste containing this compound in a dedicated container labeled "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[11][12] Proper segregation can facilitate safer disposal and may reduce disposal costs.
-
Select the Right Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. Whenever possible, the original product container is a good choice for collecting the same waste.[12] For liquid waste, UN-certified carboys are often required.[13] The container must be in good condition, free of external contamination.
-
Label Correctly and Completely : The waste container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-4-(2,2,2-trifluoroethoxy)aniline" and any other components.
-
The associated hazards (e.g., "Toxic," "Irritant").[14]
-
The date accumulation started.
-
II. Handling and Temporary Storage
-
Transfer Waste Safely : All transfers of waste into the container must be performed in a certified chemical fume hood while wearing the full, appropriate PPE as detailed in Section 1. Use a funnel for liquids to prevent spills on the exterior of the container.[15]
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][15] This prevents the release of vapors into the laboratory atmosphere.
-
Store in a Designated Area : Store the waste container in a designated satellite accumulation area within the lab. This area should be away from drains, heat sources, and direct sunlight, and ideally within secondary containment.[12][16]
III. Arranging for Final Disposal
-
Do Not Exceed Fill Limits : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[15]
-
Schedule a Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to transport the waste yourself or dispose of it through regular trash or sewer systems.[17]
-
Final Disposal Method : This compound must be disposed of through a licensed hazardous waste management company.[6] Due to its halogenated nature, the preferred method of destruction is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[3][10]
Emergency Protocol: Small-Scale Spill Management
Immediate and correct response to a spill is critical to containing the hazard.
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or involves a highly volatile solution, evacuate the lab and contact EHS.
-
Don PPE : Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Contain the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][10][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully scoop the absorbed material and any contaminated debris into a sealable, labeled bag or container.[10]
-
Decontaminate the Area : Wipe the spill area with a suitable decontamination solution (e.g., soap and water, followed by a solvent rinse like ethanol, if appropriate for the surface). Place all cleaning materials into the same hazardous waste bag.[10]
-
Package and Label : Seal the waste bag/container and label it as "Hazardous Waste" with the chemical name and date.
-
Dispose and Report : Dispose of the cleanup materials through the hazardous waste stream as described in Section 3. Report the incident to your laboratory supervisor and EHS office.
By internalizing these procedures, you contribute to a culture of safety that is paramount in scientific discovery. Your diligence ensures that the impact of your work remains a positive one, from the bench to the broader environment.
References
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 39503-3. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
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Alfa Aesar. (2025). 4-Bromo-2-(trifluoromethyl)aniline SAFETY DATA SHEET. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline
This document provides a comprehensive operational and safety guide for the handling of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline. As a substituted aniline, this compound warrants a cautious and well-planned approach to its use in any research and development setting. The guidance herein is synthesized from safety data for structurally similar halogenated and fluorinated aromatic amines and is designed to empower you, my fellow scientists, to work safely and effectively. The core principle of our work is to minimize exposure through a combination of robust engineering controls, meticulous personal practices, and appropriate personal protective equipment (PPE).
Hazard Identification and Risk Assessment
The anticipated hazards are summarized below, based on GHS classifications for similar molecules.[2][3][4]
| Hazard Class | GHS Hazard Statement Code | Anticipated Hazard | Causality and Scientific Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | The aniline moiety is readily absorbed through the gastrointestinal tract, potentially leading to systemic toxicity. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | Aromatic amines are notorious for their ability to penetrate the skin, providing a direct route for systemic exposure.[1][5] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | As a solid, dust can be generated during handling. If heated, vapors may be released. Both can be readily absorbed by the lungs. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Halogenated aromatic compounds can be irritating to the skin upon direct contact.[2][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with dust or splashes can cause significant irritation or damage to the sensitive tissues of the eye.[2][6] |
Given these potential hazards, a rigorous hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls to minimize risk, with PPE serving as the final, essential barrier.
Caption: The hierarchy of controls prioritizes strategies for managing laboratory hazards.
Personal Protective Equipment (PPE): Your Final Defense
PPE is not a substitute for good engineering controls but is essential to protect from residual risk and in the event of an accident.[7] All PPE must be inspected before use and removed carefully to avoid cross-contamination.[8]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles providing a full seal are mandatory to protect against dust, splashes, and vapors.[9][10] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[5][11] For extended handling or immersion, consider heavier-duty gloves like butyl rubber or neoprene , as no single glove material protects against all chemicals indefinitely.[11] Always double-glove when handling this compound. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[9][10] When transferring liquids or handling significant quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[11] |
| Respiratory Protection | Not required under normal conditions | All handling of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline must be conducted within a certified chemical fume hood.[5][12] This engineering control is the primary method for preventing inhalation exposure. A respirator (e.g., N95 for dusts or one with organic vapor cartridges) may be required only in emergency situations, such as a large spill outside of a fume hood, and should only be used by trained personnel.[11] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material must be worn at all times in the laboratory to protect against spills and falling objects.[9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for safety. The following protocol outlines the key steps for handling this chemical.
Caption: A systematic workflow for the safe handling of hazardous chemicals.
Step-by-Step Protocol
-
Preparation and Engineering Controls :
-
Risk Assessment : Before any new procedure, perform a risk assessment.[10]
-
Ventilation : Confirm that the chemical fume hood has a valid certification and is functioning correctly. All handling of the compound, including weighing and transfers, must occur within the fume hood.[8]
-
Emergency Equipment : Ensure a safety shower, eyewash station, and a spill kit appropriate for organic amines are readily accessible.[5][9]
-
-
Handling Procedures :
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the chemical.[10]
-
Weighing and Transferring : To minimize dust inhalation, conduct weighing and transferring of the solid compound within the fume hood.[10] Use anti-static weigh paper or boats.
-
In Solution : When working with the compound in solution, perform all transfers within the fume hood to contain vapors and prevent aerosol formation.[13]
-
Heating : If heating is necessary, use a controlled heating source like a mantle or oil bath. Never use an open flame.[9]
-
-
Storage :
Emergency and Disposal Plans
Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spills (within a fume hood) :
-
Alert colleagues in the immediate area.
-
Using your PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15]
-
Carefully collect the absorbed material and contaminated tools into a sealed, labeled container for hazardous waste disposal.[15]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately. Do not attempt to clean up a large spill alone.[10]
-
First Aid
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Disposal Plan
Improper disposal of halogenated organic compounds can cause significant environmental harm.
Caption: A decision workflow for the proper segregation and disposal of chemical waste.
-
Waste Segregation : All waste containing 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline, including contaminated gloves, weigh paper, and solutions, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[15]
-
Container Management : Use compatible, sealed containers for waste collection. Do not overfill.
-
Final Disposal : All waste must be disposed of through your institution's licensed hazardous waste management program, which will typically use high-temperature incineration.[1][15]
By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety that is the bedrock of innovative and successful research.
References
-
AK Scientific, Inc. (n.d.). 3-Bromo-4-fluoroaniline Safety Data Sheet. Retrieved from .
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Apollo Scientific. (2023, April 24). 3-Bromo-2-fluoroaniline Safety Data Sheet. Retrieved from .
- MilliporeSigma. (2022, November 15). 4-Bromo-2-(trifluoromethoxy)
- Benchchem. (2025). In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols.
- Fisher Scientific. (2024, February 7). 4-Bromo-2-(trifluoromethoxy)
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- Fisher Scientific. (2025, December 25).
- Benchchem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
